Monosialoganglioside GM1
Description
Overview of Gangliosides in Cellular Membranes
Gangliosides are a class of complex glycosphingolipids characterized by a ceramide lipid backbone linked to an oligosaccharide chain containing one or more sialic acid residues. lipotype.comcreative-proteomics.com These molecules are anchored in the outer leaflet of the plasma membrane of vertebrate cells, with their lipid tails embedded in the membrane and their carbohydrate portions extending into the extracellular space. creative-proteomics.comnih.gov This orientation allows them to participate in crucial cellular functions.
Gangliosides are essential components of the cell membrane, contributing to the formation of specialized microdomains known as lipid rafts. lipotype.comnih.gov These rafts are enriched in sphingolipids, cholesterol, and various signaling proteins, serving as platforms for signal transduction. creative-proteomics.comnih.gov By interacting with membrane proteins, gangliosides can modulate the activity of receptors, including growth factor receptors and ion channels, thereby influencing cellular responses to external signals. creative-proteomics.comnih.govfrontiersin.org Their functions are diverse, encompassing cell-cell recognition, adhesion, and signaling. creative-proteomics.comnih.govjst.go.jp In the immune system, for example, they act as regulatory elements. nih.gov The structural diversity of their glycan chains allows for specific interactions with proteins on adjacent cells, making them key players in cellular communication. nih.govjst.go.jp
The biosynthesis of gangliosides is a complex process occurring in the Golgi apparatus, where sugar units are sequentially added to a ceramide base. creative-proteomics.com The nomenclature of gangliosides, such as GM, GD, and GT, reflects the number of sialic acid residues in their structure (mono-, di-, and tri-, respectively). lipotype.com
Table 1: Major Ganglioside Series and their Precursors
| Ganglioside Series | Precursor | Number of Sialic Acids |
|---|---|---|
| a-series (e.g., GM1, GD1a) | GM3 | Varies |
| b-series (e.g., GD1b, GT1b) | GD3 | Varies |
| c-series | GT3 | Varies |
| 0-series | Lactosylceramide | 0 |
This table is based on the biosynthetic pathway where simple gangliosides like GM3 and GD3 serve as precursors for more complex ones. nih.gov
Monosialoganglioside GM1 as a Predominant Neural Glycosphingolipid
This compound (GM1) is a primary glycosphingolipid on the cell surface within the central nervous system (CNS). nih.gov While gangliosides are present in all vertebrate cells, they are exceptionally abundant in the brain, where they can constitute up to 10% of the total lipid weight and represent over 80% of the glycans in the neuronal glycocalyx. lipotype.comnih.gov In the adult human brain, four major gangliosides—GM1, GD1a, GD1b, and GT1b—account for more than 97% of all gangliosides. nih.govmdpi.com
GM1 is particularly enriched in neuronal membranes and is a key marker for myelination. nih.gov Its expression and distribution are specific to cell type, developmental stage, and region within the brain. nih.govnih.gov For instance, GM1 is dominant in the white matter and is found on most neurons (80%), oligodendrocytes, and a majority of astrocytes (80%). nih.gov During brain development, the ganglioside profile shifts from simpler forms, like GM3 and GD3 in early embryonic stages, to more complex ones, including GM1, which become predominant in later developmental stages. nih.gov This shift correlates with the increasing complexity of brain functions such as synaptogenesis and myelination. nih.gov
The functions of GM1 in the nervous system are multifaceted and critical for neuronal health. It plays a vital role in:
Neuroprotection: GM1 protects nervous tissues from various toxic agents and conditions. nih.gov
Neuronal Development and Repair: It is directly involved in cell differentiation, neuritogenesis (the growth of neurites), and neuroregeneration. nih.govnih.gov
Signal Transduction: GM1 modulates signaling pathways by interacting with membrane proteins and receptors within lipid rafts. frontiersin.orgnih.gov It is known to influence neurotrophic factor signaling, such as enhancing the response to Nerve Growth Factor (NGF) by interacting with the TrkA receptor. mdpi.comresearchgate.net
Synaptic Plasticity and Cognition: GM1 is involved in modulating synaptic activities, neurotransmission, and the formation of functional neural circuits, which are fundamental for memory and learning. nih.govmdpi.com
Calcium Homeostasis: It helps modulate intracellular calcium levels, which is crucial for various neuronal processes, including neurotransmitter release. frontiersin.org
A decrease in GM1 content has been associated with aging and a decline in cognitive function. nih.govmdpi.com Its deficiency is also implicated in the pathology of several neurodegenerative diseases. frontiersin.org
Table 2: Key Research Findings on GM1 Functions in the Nervous System
| Function | Key Finding | Reference |
|---|---|---|
| Neuroprotection | Protects nervous tissues against various toxic agents and maintains neuronal activity. | nih.gov |
| Neurodevelopment | Acts as a marker for synaptogenesis and myelination during brain maturation. | nih.gov |
| Signal Transduction | Enhances NGF-mediated TrkA receptor activation, crucial for neuronal survival and growth. | mdpi.com |
| Synaptic Plasticity | Enhances the synaptic plasticity and potentiation ability of nerves in hippocampal slices. | mdpi.com |
| Calcium Homeostasis | Modulates depolarization-induced Ca2+ influx into synaptosomes. | mdpi.com |
| Neurotrophic Support | Interacts with neurotrophic factor receptors (like TrkA and Ret) to support neuronal viability. | researchgate.net |
| Interaction with α-synuclein | Binds to α-synuclein, potentially preventing its pathological aggregation associated with Parkinson's disease. | mdpi.commdpi.com |
Historical Context of this compound Research
The history of ganglioside research began in the 1930s and 1940s with the work of German scientist Ernst Klenk. In 1942, Klenk coined the term "ganglioside" after isolating these novel lipids from the ganglion cells of the brain. researchgate.net He had earlier, in 1935, isolated a substance from the brains of patients with Niemann-Pick disease that reacted with orcinol (B57675) to produce a purple color; this substance was later identified as a ganglioside. researchgate.net
The specific structure of GM1 was elucidated in 1963. mdpi.com This discovery revealed its composition: a ceramide backbone attached to a neutral oligosaccharide core of four sugars (Gal-GalNAc-Gal-Glc) with a single sialic acid (N-acetylneuraminic acid) attached to the internal galactose residue. mdpi.com This structure is now formally known as GM1a. mdpi.com A different isomer, GM1b, with the sialic acid linked to the terminal galactose, was identified later in 1975. mdpi.com
A pivotal moment in GM1 research occurred in the early 1970s with the discovery that it serves as the specific cell-surface receptor for the cholera toxin produced by the bacterium Vibrio cholerae. mdpi.comnih.gov This interaction, which has a very high affinity, was found to be the initial step in cholera pathogenesis, leading to the toxin's entry into intestinal cells. mdpi.comwikipedia.org This finding not only illuminated the mechanism of a major infectious disease but also provided researchers with a powerful tool (cholera toxin) to detect and study GM1 on cell surfaces. mdpi.com
Since these foundational discoveries, research has expanded to uncover the myriad of physiological roles GM1 plays, particularly its neurotrophic and neuroprotective properties, leading to investigations into its potential relevance for various neurological conditions. mdpi.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C73H131N3O31 |
|---|---|
Molecular Weight |
1546.8 g/mol |
IUPAC Name |
(2S,4S,5R,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44?,45?,46-,47?,48+,49+,50+,51+,53+,54+,55?,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI Key |
QPJBWNIQKHGLAU-BVLUPYCXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Synonyms |
Ceramide, Monosialosyl Tetraglycosyl G(M1) Ganglioside Ganglioside, GM1 GM1 Ganglioside GM1a Monosialoganglioside Monosialoganglioside, GM1a Monosialosyl Tetraglycosyl Ceramide Tetraglycosyl Ceramide, Monosialosyl |
Origin of Product |
United States |
Cellular and Subcellular Biology of Monosialoganglioside Gm1
Monosialoganglioside GM1 Localization and Distribution
The presence and concentration of GM1 are not uniform across different cell types or even within the membrane of a single cell. This specific distribution is crucial for its diverse biological functions.
Neuronal Membrane Integration and Organization
This compound is particularly abundant in the plasma membranes of neuronal cells, where it can constitute a significant portion of the lipid content. nih.govnih.gov It is found on the cell body, dendrites, and axons, including synaptic membranes. mybiosource.comresearchgate.net This enrichment in the nervous system underscores its importance in neural development, function, and maintenance. mybiosource.commdpi.com
Within the neuronal membrane, GM1 is not randomly dispersed. It is a key component of lipid rafts, which are dynamic, ordered microdomains enriched in sphingolipids and cholesterol. abcam.commdpi.com The integration of GM1 into these rafts is essential for many of its neurotrophic and neuroprotective effects. mdpi.com For instance, a significant portion of neurotrophin receptors, such as Trk receptors, are associated with GM1-enriched membrane domains. mdpi.com This co-localization is often a prerequisite for the activation of these receptors and subsequent downstream signaling pathways that promote neuronal survival and differentiation. mdpi.comnih.gov
Presence in Non-Neuronal Cells and Tissues
While most concentrated in the central nervous system, GM1 is also present in the plasma membranes of various non-neuronal cells throughout the body, albeit at lower concentrations. nih.govmybiosource.com Studies have identified GM1 in glial cells, including astrocytes and oligodendrocytes, as well as Schwann cells in the peripheral nervous system. nih.gov In astrocytes, for example, GM1 has been shown to promote glycolysis. mdpi.com It also plays a role in the function of microglia, where it can mediate the internalization of α-synuclein. mdpi.com
Beyond the nervous system, GM1 is found in a variety of other tissues and cells, including immune cells. caymanchem.com For instance, it is present on the surface of T cells and can influence their response to certain stimuli. caymanchem.com The widespread, though varied, distribution of GM1 highlights its fundamental role in basic cellular processes across different tissue types.
| Cell/Tissue Type | GM1 Presence/Function | References |
| Neurons | High concentration, especially in synaptic membranes. Essential for neurotrophic factor signaling. | nih.govmybiosource.commdpi.com |
| Astrocytes | Present on the cell surface; promotes glycolysis. | nih.govmdpi.com |
| Oligodendrocytes | Found on the cell surface. | nih.gov |
| Schwann Cells | Detected on the cell surface. | nih.gov |
| Microglia | Mediates internalization of α-synuclein. | mdpi.com |
| T Cells | Present on the cell surface; modulates immune responses. | caymanchem.com |
| Fibroblasts | Observed on a fraction of these cells. | nih.gov |
This compound as a Component of Lipid Rafts
The preferential localization of GM1 within lipid rafts is a cornerstone of its biological activity. These specialized membrane microdomains serve as platforms for concentrating specific proteins and lipids, thereby facilitating molecular interactions and signaling events.
GM1 is considered a primary component in the formation and stabilization of lipid rafts. nih.gov Together with cholesterol and sphingomyelin (B164518), GM1 helps to create regions of the membrane that are more ordered and tightly packed than the surrounding lipid bilayer. acs.orgnih.gov Molecular dynamics simulations have shown that GM1 molecules have a tendency to self-associate and form clusters, a process that is significantly enhanced by the presence of cholesterol and sphingomyelin. acs.orgnih.gov These interactions are driven in part by hydrogen bonds between the carbohydrate headgroups of adjacent GM1 molecules. acs.orgnih.gov The formation of these GM1-enriched microdomains is crucial for recruiting and organizing other molecules, such as receptors and signaling proteins, thereby creating functional hotspots on the cell surface. mdpi.com
The clustering of GM1 within the plasma membrane is a dynamic process. GM1 molecules are not static but can move laterally within the membrane, and the formation and dissolution of GM1 clusters are subject to regulation by various cellular factors. researchgate.netmolbiolcell.org For example, the binding of multivalent ligands, such as the B subunit of cholera toxin, can induce the large-scale clustering of GM1. pnas.org
Studies using advanced imaging techniques have revealed that GM1 can form clusters of less than 100 nanometers in diameter. molbiolcell.org The stability of these clusters is dependent on factors such as the presence of cholesterol; depletion of cholesterol has been shown to decrease the clustering of GM1. molbiolcell.org The dynamic nature of GM1 clustering allows the cell to rapidly remodel its membrane landscape in response to external signals, thereby modulating a wide array of cellular functions. researchgate.net
| Factor | Effect on GM1 Clustering/Membrane Properties | References |
| Cholesterol | Promotes the formation and stabilization of GM1 clusters. | acs.orgnih.govmolbiolcell.org |
| Sphingomyelin | Works in conjunction with cholesterol to facilitate GM1 clustering. | acs.orgnih.gov |
| Temperature | Higher temperatures can disrupt the segregation of GM1 clusters. | nih.gov |
| GM1 Concentration | Increased concentration leads to larger cluster formation and reduced membrane fluidity. | nih.govrsc.org |
Influence on Membrane Fluidity and Lipid Ordering
This compound in Cellular Processes
This compound, a glycosphingolipid abundant in the outer leaflet of the plasma membrane, particularly in neuronal cells, plays a crucial role in a variety of fundamental cellular activities. Its influence extends from guiding cell fate decisions to modulating programmed cell death and facilitating cellular interactions and communication. By associating with a host of membrane proteins and participating in the organization of lipid rafts, GM1 acts as a critical modulator of signal transduction pathways that govern these essential processes. jneurosci.orgriken.jp
Regulation of Cell Differentiation
This compound is a significant factor in the differentiation of various cell types, most notably in the nervous system. nih.gov Specific sets of gangliosides are expressed at different stages of brain development, indicating their role in orchestrating neuronal differentiation and growth. nih.gov
Exogenous GM1 has been shown to induce the differentiation of human umbilical cord-derived mesenchymal stem cells into neuron-like cells. nih.gov This process is characterized by the expression of neuron-specific proteins such as microtubule-associated protein 2 (MAP-2) and neurofilament-heavy chain (NF-H). nih.gov Furthermore, GM1 promotes neuritogenesis, the growth of neurites, in neuroblastoma cells and primary neurons. nih.gov In developing mouse cerebellum, GM1 is not present on granule cell precursors but appears after the cells become postmitotic, suggesting its role in the later stages of neuronal development. capes.gov.br
The mechanism behind GM1's influence on differentiation involves its interaction with key signaling molecules and epigenetic regulation. GM1 can potentiate the effects of nerve growth factor (NGF) by interacting with its receptor, TrkA, promoting its phosphorylation and subsequent signaling cascades that lead to neurite outgrowth. nih.govbiologists.com Additionally, nuclear GM1 has been found to associate with acetylated histones on the promoters of genes involved in neuronal differentiation, such as GalNAcT and NeuroD1, suggesting an epigenetic role in activating gene expression required for neuronal development. nih.govnih.govbiorxiv.org This creates a positive feedback loop where GM1 enhances its own production and that of other complex gangliosides, further driving neuronal differentiation. nih.gov
Table 1: Influence of GM1 on Neuronal Differentiation Markers and Processes
| Cell Type/Model | Effect of GM1 | Key Findings | Reference(s) |
| Human Umbilical Mesenchymal Stem Cells | Induction of differentiation into neuron-like cells | Expression of MAP-2 and NF-H proteins. | nih.gov |
| Neuroblastoma Cells & Primary Neurons | Promotion of neuritogenesis | Acceleration of neurite outgrowth. | nih.gov |
| Mouse Cerebellar Granule Cells | Marker for postmitotic neurons | GM1 appears after cells exit the cell cycle. | capes.gov.br |
| Neural Stem Cells | Epigenetic activation of neuronal genes | Binds to acetylated histones on GalNAcT and NeuroD1 promoters. | nih.govnih.gov |
| PC12 and Dorsal Root Ganglion Cells | Enhancement of laminin-1-induced neurite outgrowth | Binds to laminin-1, promoting clustering of β1 integrin and TrkA in lipid rafts. | biologists.com |
Modulation of Apoptosis Pathways
This compound exhibits a complex and often context-dependent role in the regulation of apoptosis, or programmed cell death. Its influence can be either pro-apoptotic or anti-apoptotic, depending on the cell type, its concentration, and the specific signaling context.
In some instances, GM1 protects cells from apoptosis. For example, administration of GM1 has been shown to protect both wild-type and Huntington's disease model cells from apoptosis induced by serum deprivation. jneurosci.org This protective effect is associated with the restoration of normal GM1 levels in the cell membrane. jneurosci.org The mechanism for this protection may involve the modulation of calcium homeostasis and the inhibition of stress-induced pathways. mdpi.commdpi.com
Conversely, GM1 can also promote apoptosis. Cross-linking of GM1 on the surface of mature CD8+ T lymphocytes has been demonstrated to selectively induce their apoptosis. nih.govrtrn.netfrontiersin.org This process is dependent on the binding of a GM1-specific ligand. nih.gov In the context of GM1 gangliosidosis, a lysosomal storage disease, the excessive accumulation of GM1 in neuronal cells triggers apoptosis. nih.gov This is thought to occur through the depletion of endoplasmic reticulum (ER) calcium stores, leading to the unfolded protein response (UPR) and subsequent activation of apoptotic caspases. nih.govresearchgate.net The level of GM1 appears to be critical, as both its deficiency and its excessive accumulation can lead to increased susceptibility to apoptosis. mdpi.comnih.gov
Table 2: Dual Role of this compound in Apoptosis
| Cell Type/Condition | Role of GM1 | Mechanism/Observation | Reference(s) |
| Huntington's Disease Model Cells | Anti-apoptotic | Protects against serum deprivation-induced apoptosis. | jneurosci.org |
| Mature CD8+ T Lymphocytes | Pro-apoptotic | Cross-linking of surface GM1 induces selective apoptosis. | nih.govrtrn.net |
| Feline Thymocytes | Pro-apoptotic | Exogenous GM1 induces a dose-dependent increase in apoptosis. | nih.gov |
| GM1 Gangliosidosis (Neuronal Cells) | Pro-apoptotic | Excessive accumulation leads to ER stress and UPR-mediated apoptosis. | nih.govresearchgate.net |
| T-cells | Pro-apoptotic | High GM1 expression predisposes cells to galectin-1-induced apoptosis. | nih.gov |
Contributions to Cell Adhesion and Migration
This compound is implicated in the intricate processes of cell adhesion and migration, largely through its interactions with integrins and its presence within lipid rafts. riken.jpphysiology.org These specialized membrane microdomains serve as platforms for the assembly of signaling complexes that regulate cell attachment and movement. riken.jp
Studies have shown that GM1 can modulate the function of β1-integrins, a family of cell adhesion receptors. physiology.org In cystic fibrosis transmembrane conductance regulator (CFTR)-deficient airway cells, a decrease in GM1 levels is associated with reduced β1-integrin activation and delayed wound repair. physiology.orgnih.gov Supplementation with GM1 can restore β1-integrin signaling and partially recover cell migration, highlighting the importance of GM1 in this process. physiology.org The signaling cascade downstream of β1-integrin, involving the phosphorylation of focal adhesion kinase (FAK) and Crk-associated substrate (CAS), is also dependent on adequate GM1 levels. physiology.orgnih.gov
Furthermore, GM1's interaction with the extracellular matrix protein laminin-1 is crucial for neurite outgrowth, a process involving both adhesion and migration of the growth cone. biologists.com Laminin-1 binds to GM1, inducing the clustering of GM1 and the recruitment of β1 integrin into lipid rafts. riken.jpbiologists.com This co-localization facilitates the activation of downstream signaling pathways, including those involving Lyn, Akt, and MAPK, which are essential for promoting neurite extension. biologists.com
Involvement in Cell-Cell Communication
This compound plays a significant role in cell-cell communication, particularly in the nervous system where it is integral to synaptic function. nih.govmdpi.com It is believed to help transfer information from the extracellular environment to the cell's interior by interacting with membrane receptors and ion channels.
At the synapse, GM1 is thought to be essential for efficient synaptic transmission. nih.gov Experiments using hippocampal slices have shown that enzymatic removal of GM1 or blocking it with an antiserum abolishes the population spike, an indicator of synaptic efficiency. nih.gov Conversely, enhancing the GM1 content in synaptic membranes has been shown to increase synaptic plasticity. nih.gov
GM1's role in communication extends beyond the synapse. It can influence the activity of various receptors and signaling molecules within lipid rafts, thereby modulating cellular responses to external cues. For example, the interaction of GM1 with neurotrophin receptors like TrkA is a key aspect of its function in promoting neuronal survival and differentiation, which are forms of cellular communication. nih.govbiologists.com
Impact on Endocytosis and Cellular Internalization Mechanisms
This compound is famously known for its role as the primary cell surface receptor for the B subunit of cholera toxin (CTB), making it a key player in the endocytosis of this toxin. biologists.combiologists.complos.org The binding of CTB to GM1 can trigger internalization through multiple pathways, including both clathrin-dependent and clathrin-independent mechanisms. biologists.comnih.govportlandpress.com
The internalization route can vary depending on the cell type. In some cells, the GM1-CTB complex is internalized via caveolae/raft-dependent endocytosis, a clathrin-independent pathway. biologists.com In other cells, such as neurons, the complex can be taken up through clathrin-dependent endocytosis. biologists.com The level of GM1 expression on the cell surface can be a determinant of the endocytic pathway utilized. biologists.com
Beyond its role as a toxin receptor, GM1 itself is subject to endocytosis. Studies in polarized Madin-Darby canine kidney (MDCK) cells have shown that endogenously synthesized GM1 is internalized via a clathrin-independent pathway. nih.gov Following internalization, the fate of the GM1-containing vesicle can differ. For instance, when bound to cholera toxin, GM1 is transported to the Golgi apparatus. nih.gov The structure of the ceramide portion of GM1 can also influence its trafficking, with certain ceramide structures directing GM1 into a transcytotic pathway across polarized epithelial cells. nih.gov The study of GM1-mediated endocytosis has provided valuable insights into the mechanisms of lipid trafficking and the various routes by which molecules can enter a cell. wiley.commdpi.comasm.org
Molecular Mechanisms of Monosialoganglioside Gm1 Action
Monosialoganglioside GM1 Interactions with Receptors and Proteins
This compound, a glycosphingolipid abundant in the outer leaflet of the plasma membrane, particularly in neuronal cells, plays a crucial role in modulating various cellular functions through its interactions with membrane proteins and receptors. mybiosource.com Its unique structure, featuring a hydrophobic ceramide tail embedded in the membrane and a hydrophilic oligosaccharide headgroup extending into the extracellular space, allows it to act as a modulator of cell surface receptor activities, neuronal differentiation, and synaptic function. mybiosource.commdpi.com
Neurotrophin Receptor Activation
GM1 is a significant modulator of neurotrophin receptor signaling, which is vital for neuronal survival, growth, and differentiation. frontiersin.org It can potentiate or even mimic the effects of neurotrophins by directly interacting with and activating their receptors. arvojournals.orgmdpi.com
A key mechanism of GM1 action is its ability to induce the activation and dimerization of Tropomyosin Receptor Kinase (Trk) receptors, the high-affinity receptors for neurotrophins like Nerve Growth Factor (NGF). doi.orgfrontiersin.org Exogenous GM1 has been shown to stimulate Trk kinase activity, leading to receptor autophosphorylation and dimerization in various cell types. mdpi.com This activation can occur even in the absence of the receptor's specific ligand. mdpi.com The interaction between GM1 and Trk receptors is thought to occur within lipid rafts, which are specialized membrane microdomains enriched in gangliosides and signaling proteins. mdpi.com The co-localization of GM1 and Trk receptors in these rafts is considered essential for TrkA phosphorylation. mdpi.com Studies have shown that GM1 can directly bind to the Trk protein, thereby regulating its function. mdpi.combiorxiv.org This interaction promotes receptor dimerization, a critical step for the autophosphorylation and activation of the intracellular kinase domain. unimi.itnih.gov Interestingly, the oligosaccharide portion of GM1 alone has been demonstrated to be sufficient to induce TrkA activation and subsequent neurite sprouting, highlighting the importance of the carbohydrate headgroup in this process. frontiersin.orgunimi.it
GM1 exhibits a significant interplay with the receptors for both Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), namely TrkA and TrkB, respectively. GM1 potentiates the effects of NGF on central cholinergic neurons and enhances NGF-mediated TrkA activation. mdpi.comnih.gov In some cellular contexts, GM1 can mimic the effects of NGF by directly activating the TrkA receptor. doi.org The co-administration of GM1 and NGF has been shown to have a synergistic effect, preventing the decrease in cholinergic markers after neuronal lesioning. nih.gov
Similarly, GM1 influences BDNF signaling. While some studies suggest GM1 does not directly stimulate BDNF synthesis or release in cultured neurons, it can activate the same downstream pathways as BDNF, particularly in the presence of astrocytes. frontiersin.org GM1 can cooperate with BDNF to protect dopaminergic neurons from degeneration. arvojournals.org The neuroprotective actions of GM1 are often reminiscent of those of BDNF, and GM1 can stimulate the release of BDNF. frontiersin.org The interaction of GM1 with TrkB, the BDNF receptor, can affect the receptor's activity, and changes in the local concentration of GM1 around TrkB can modulate its function. nih.gov
Table 1: Summary of GM1 Interactions with Neurotrophin Receptors
| Receptor | Interacting Neurotrophin | Effect of GM1 Interaction | Key Findings |
|---|---|---|---|
| TrkA | Nerve Growth Factor (NGF) | Potentiation of NGF signaling, direct activation, receptor dimerization and autophosphorylation. mdpi.commdpi.comdoi.org | GM1 enhances NGF-induced neurite outgrowth and can mimic NGF's effects by directly activating TrkA. nih.govpnas.org The interaction is often localized to lipid rafts. mdpi.com |
| TrkB | Brain-Derived Neurotrophic Factor (BDNF) | Modulation of receptor activity, activation of downstream pathways. frontiersin.orgnih.gov | GM1 can activate MAPK pathways similar to BDNF, especially with astrocytes present. It can also act synergistically with BDNF for neuroprotection. frontiersin.orgarvojournals.org |
The activation of Trk receptors by GM1 initiates a cascade of intracellular signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. arvojournals.orgunimi.it The neuroprotective mechanism of GM1 is largely attributed to the activation of these pathways. arvojournals.org
Upon GM1-induced Trk receptor activation, the MAPK pathway is stimulated, leading to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). unimi.itnih.gov This activation is crucial for processes like neuronal survival and neurite outgrowth. arvojournals.orgunimi.it For instance, GM1 has been shown to protect retinal ganglion cells after optic nerve injury through the activation of MAPK and the subsequent phosphorylation of the transcription factor CREB. arvojournals.org
Simultaneously, GM1 can activate the PI3K/Akt pathway. arvojournals.org This pathway is critical for promoting cell survival by phosphorylating and inactivating several pro-apoptotic proteins. nih.govcellsignal.com The activation of PI3K by GM1 has been shown to be dependent on Trk receptors. mdpi.com Some studies indicate that in certain contexts, GM1-mediated neuroprotection against apoptosis is primarily driven by the PI3K/Akt pathway rather than the MAPK pathway. arvojournals.org Both the MAPK and PI3K/Akt pathways can converge on common downstream targets, regulating cell survival, proliferation, and metabolism. thno.org
Table 2: Downstream Signaling Pathways Activated by GM1
| Signaling Pathway | Key Molecules | Primary Functions in Response to GM1 |
|---|---|---|
| MAPK Pathway | ERK1/2, CREB | Neuronal survival, neurite outgrowth, neuroprotection. arvojournals.orgunimi.itnih.gov |
| PI3K/Akt Pathway | PI3K, Akt, GSK-3β | Cell survival, inhibition of apoptosis, regulation of metabolism. arvojournals.orgnih.govcellsignal.com |
Interactions with Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) Receptors
G Protein-Coupled Receptor (GPCR) Modulation
Beyond neurotrophin receptors, GM1 also modulates the function of G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. nih.govdovepress.com
A notable example of GM1's interaction with GPCRs is its modulation of the Serotonin1A (5-HT1A) receptor. nih.gov Molecular dynamics simulations have revealed that GM1 directly interacts with the 5-HT1A receptor, predominantly at the first extracellular loop. nih.govresearchgate.net This interaction occurs at a specific sequence known as the sphingolipid binding domain (SBD). nih.govresearchgate.net The SBD motif is characterized by a specific combination of aromatic, basic, and turn-inducing amino acid residues. nih.gov The binding of GM1 to the SBD of the 5-HT1A receptor can stabilize a conformational change in the receptor, which may in turn affect ligand binding and receptor function. nih.govresearchgate.net This direct interaction between GM1 and a GPCR highlights a mechanism by which the lipid environment of the cell membrane can allosterically regulate receptor function.
Conformational Changes and Ligand Binding Modulation
The interaction of GM1 with membrane proteins can induce significant conformational changes in these proteins, thereby modulating their ligand-binding affinity and subsequent signaling activity. A notable example is the interaction between GM1 and the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. Molecular dynamics simulations have shown that the binding of the GM1 headgroup to the Aβ peptide leads to alterations in the α-helical backbone of the peptide, particularly at the C-terminal end. researchgate.net This interaction, stabilized by a network of hydrogen bonds involving specific amino acids like His13, Leu17, and Phe20, is a prerequisite for the initial recognition and aggregation of Aβ in neurons. researchgate.net
Furthermore, GM1 can influence the conformation of receptors, such as serotonin (B10506) receptors. The glycan portion of GM1 is thought to interact with the extracellular loop of these receptors, driving a conformational change that enhances ligand binding. mdpi.com Similarly, the binding of laminin-1 to GM1, which is crucial for neurite outgrowth, is dependent on a specific conformation of GM1, as related gangliosides with different sialic acid arrangements show weaker binding. nih.gov The interaction between GM1 and its ligands can also be influenced by environmental factors like pH, which can elicit conformational changes in the GM1-ligand complex and affect membrane structure.
Interaction with Integrins and Other Cell Surface Proteins
GM1 is known to interact with a variety of cell surface proteins, including integrins, which are crucial for cell adhesion and signaling. The binding of the extracellular matrix protein laminin-1 to GM1 facilitates the formation of a focal microdomain in the cell membrane. nih.gov This clustering of GM1 leads to the translocation and enrichment of β1 integrin in lipid rafts, where it colocalizes with the nerve growth factor (NGF) receptor, TrkA. nih.gov This orchestrated event links NGF-TrkA signaling with laminin-integrin signaling pathways to promote neurite outgrowth. nih.gov
The interaction is not limited to laminin (B1169045). Galectin-1, an endogenous lectin, can cross-link GM1 and the associated α5β1-integrin, triggering integrin-based signaling that induces axon-like neuritogenesis. researchgate.net Furthermore, extracellular vesicles have been shown to adhere to cells primarily through the interactions of their integrins and GM1 with laminin on the recipient cells. biorxiv.org These interactions are often facilitated by other proteins, such as CD151, which helps stabilize the integrin-laminin binding. biorxiv.org
Role as a Co-receptor in Signaling Complexes
GM1 often functions as a co-receptor, participating in signaling complexes to provide structural support and enhance receptor interactions. abcam.com A well-documented example is its role as a functional co-receptor for fibroblast growth factor 2 (FGF2). pnas.orgresearchgate.net Cell membrane-associated GM1 binds to FGF2 and is essential for its mitogenic activity in endothelial and Chinese Hamster Ovary (CHO) cells. pnas.org Overloading cells with GM1 increases their responsiveness to FGF2, and this effect can be blocked by the cholera toxin B subunit (CTB), which specifically binds to GM1. pnas.org
Similarly, GM1 is a critical co-receptor for the NGF receptor, TrkA. nih.gov The interaction between GM1 and TrkA is believed to facilitate the dimerization and activation of the kinase, initiating downstream signaling cascades. mdpi.comnih.gov GM1's role as a co-receptor is not limited to growth factor receptors. It also participates in the presentation of antigens to the immune system. For instance, the B subunit of Escherichia coli enterotoxin (EtxB) binds with high affinity to GM1 on antigen-presenting cells, which significantly enhances the proliferation and cytokine expression of EtxB-specific CD4+ T cells. oup.com This GM1-mediated uptake and targeting of antigens to processing compartments underscores its importance in the immune response. oup.com
This compound Influence on Ion Homeostasis
GM1 plays a significant role in maintaining cellular ion balance, a critical aspect of neuronal function and survival. Its influence extends to modulating intracellular calcium levels and the activity of key ion pumps.
Modulation of Intracellular Calcium (Ca2+) Dynamics
GM1 is a robust modulator of intracellular calcium (Ca2+) homeostasis. semanticscholar.org It influences Ca2+ flux across the plasma membrane and is also found in the inner membranes of the nuclear envelope, endoplasmic reticulum, and mitochondria, where it modulates Ca2+ transport. semanticscholar.org The interaction of GM1 with Ca2+ or membrane proteins is considered a potential mechanism for activating neuronal differentiation and development. nih.gov This is supported by the anionic nature of its sialic acid residue, which can bind Ca2+, and its co-localization with the Ca2+ pump. nih.gov
Exogenous GM1 can trigger a sustained elevation of intracellular free calcium concentration in human T lymphocytes. nih.gov This effect is dependent on the sialylated part of the ganglioside and is linked to the activation of the p56lck tyrosine kinase pathway. nih.gov In cultured cerebellar granule neurons, the trophic effect of the cholera toxin B subunit, which binds to GM1, is associated with the modulation of intracellular calcium. This regulation of calcium dynamics by GM1 is considered a key aspect of its cytoprotective effects. thaiscience.info
Effects on Na+/K+-ATPase Activity
GM1 also influences the activity of the Na+/K+-ATPase, a vital plasma membrane pump responsible for maintaining the electrochemical gradients of sodium and potassium ions. researchgate.netdntb.gov.ua In certain pathological conditions, such as those induced by glutaric acid, GM1 has been shown to protect against the inhibition of Na+/K+-ATPase activity. familiasga.com This protective effect correlates with the prevention of seizures in animal models. familiasga.com
Studies have shown that ganglioside treatment can prevent the loss of membrane Na+/K+-ATPase activity following ischemia. ahajournals.org However, it has also been reported that under normal conditions, in vivo administration of GM1 can lead to a reduction in the activity of this enzyme in the cortex and hippocampus. ahajournals.org This suggests that the effect of GM1 on Na+/K+-ATPase may be context-dependent, potentially stabilizing its function during pathological insults while modulating its baseline activity under normal physiological conditions. The surrounding ganglioside composition of the neuronal membrane can influence the positioning and activity of the Na+/K+-ATPase, with alterations potentially leading to aberrant ion balance. researchgate.net
This compound in Cellular Signaling Pathways
GM1 is integral to numerous cellular signaling cascades that govern neuronal growth, survival, and repair. abcam.com It engages with neurotrophic and trophic factor pathways, influencing the activity of key proteins like Trk receptors and the epidermal growth factor receptor (EGFR). abcam.com
The interaction of GM1 with Trk receptors, particularly TrkA, the receptor for nerve growth factor (NGF), is well-established. This interaction promotes the dimerization and autophosphorylation of the receptor, leading to the activation of downstream pathways such as the MAPK and PI3K/Akt pathways. abcam.commdpi.comnih.gov The oligosaccharide portion of GM1 alone has been shown to have a similar activating effect on these kinases, highlighting the importance of its glycan structure. mdpi.com
GM1 also functions as a co-receptor for fibroblast growth factor 2 (FGF2), and is required for its mitogenic activity. pnas.org This interaction can activate signaling pathways complementary to those initiated by the primary FGF receptor. pnas.org In human T lymphocytes, exogenous GM1 can trigger a signaling cascade involving the tyrosine phosphorylation of multiple proteins, including phospholipase C gamma-1, through a p56lck tyrosine kinase-dependent pathway. nih.gov Furthermore, GM1 is involved in antigen presentation pathways, where its binding to antigens like the E. coli enterotoxin B subunit enhances their presentation by immune cells. oup.com
Involvement in RhoA Signaling Regulation
This compound has been identified as a significant modulator of the RhoA signaling pathway, a critical regulator of the actin cytoskeleton, which influences processes such as neurite outgrowth. nih.govnih.gov Research indicates that the interaction of extracellular molecules, like the extracellular matrix protein laminin-1, with GM1 can trigger the formation of membrane microdomains. nih.gov This clustering facilitates the recruitment and activation of signaling molecules. For instance, antibody-induced crosslinking of certain gangliosides has been shown to activate RhoA. nih.gov
In some cellular contexts, the activation of RhoA is a downstream effect of other signaling events initiated by GM1. For example, Newcastle disease virus entry into host macrophages is facilitated by the virus binding to ganglioside receptors, including GM1, which in turn activates Src-mediated cellular signaling that involves the RhoA-ROCK1-LIMK1-CFN signaling axis. asm.org Furthermore, studies have shown that sphingolipids, the larger family to which GM1 belongs, are crucial for the membrane targeting of RhoA. molbiolcell.org The regulation of AMPA receptor trafficking, a key process in synaptic plasticity, also involves gangliosides, with evidence suggesting that anti-ganglioside antibodies can activate RhoA, leading to the inhibition of neurite outgrowth. jneurosci.org
Participation in Oxidative Stress Response
GM1 plays a significant role in protecting cells from oxidative damage by modulating various aspects of the oxidative stress response. nih.govfamiliasga.com Its antioxidant properties have been observed in various models of cellular stress. nih.govahajournals.org
Reduction of Reactive Oxygen Species Production
GM1 has been shown to effectively reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.net In models of neuroinflammation, GM1 inhibited the production of ROS mediated by NADPH oxidase. researchgate.net Studies using human leukocytes demonstrated that GM1 micelles could decrease the extracellular production of superoxide (B77818) radicals. nih.gov Furthermore, in human umbilical vein endothelial cells exposed to light chain proteins, which induce oxidative stress, co-treatment with GM1-containing nanoliposomes decreased the production of superoxide and other reactive oxygen species. ahajournals.org The protective effects of GM1 against oxidative stress are also linked to its ability to activate signaling pathways such as the PI3K/AKT-Nrf2 pathway, which suppresses oxidative stress. mdpi.com In some cellular systems, the antioxidant properties of GM1 are thought to be related to its influence on iron ion exchange, as iron ions are involved in the formation of ROS. nih.govasiaandro.com
Mitigation of Lipid Peroxidation
Lipid peroxidation, the oxidative degradation of lipids, is a major consequence of oxidative stress that can lead to cell membrane damage. GM1 has been shown to inhibit lipid peroxidation in various contexts. nih.govfamiliasga.comnih.gov For instance, in rat brain synaptosomes, GM1 showed an inhibitory effect on lipid peroxidation. familiasga.comnih.gov This protective mechanism is crucial in conditions like cerebral ischemia, where GM1 can ameliorate injury by inhibiting lipid peroxidation. mdpi.com Studies on rat hearts subjected to ischemia-reperfusion also revealed that pretreatment with gangliosides reduced lipid peroxidation. nih.gov While some studies indicate a direct protective effect, others suggest that the antioxidant action of GM1 is not due to an intrinsic scavenging activity but rather a secondary effect leading to decreased generation of reactive species or an increase in antioxidant defenses. familiasga.com For example, GM1 administration has been shown to increase the activity of catalase, an important antioxidant enzyme, in the cerebral cortex of rats. researchgate.net However, it's noteworthy that in some experimental setups, while GM1 protected against oxidative damage ex vivo, it did not prevent the production of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in vitro. familiasga.com
Autophagy Pathway Modulation
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and protein aggregates. GM1 has emerged as a significant modulator of this pathway, with its effects appearing to be context-dependent.
Activation of Autophagic Markers and Regulatory Proteins
Several studies have demonstrated that GM1 can induce autophagy. nih.govresearchgate.netfrontiersin.org In models of Parkinson's disease, GM1 treatment led to an increase in the expression of autophagic markers and the activation of autophagy regulatory proteins. nih.govnih.gov Specifically, GM1 was found to increase the phosphorylation of the regulatory proteins ATG13 and ULK1. nih.gov In a mouse model of Alzheimer's disease, GM1 treatment was associated with an increase in the ratio of LC3-II/LC3-I, indicating enhanced autophagosome formation, and an overexpression of Beclin1 in the hippocampus. nih.govresearchgate.net Furthermore, GM1-enriched microglia exhibited enhanced autophagy flux when activated by amyloid-β oligomers, a process modulated through the mTOR signaling pathway. sciety.org This activation of autophagy by GM1 has been linked to its neuroprotective effects. nih.govdovepress.com
Conversely, there is also evidence suggesting that under certain conditions, such as experimental stroke, the neuroprotective effects of GM1 are associated with the inhibition of excessive autophagy. plos.orgplos.org In a rat model of middle cerebral artery occlusion (MCAO), GM1 treatment significantly reduced the activation of autophagy, as evidenced by decreased levels of LC3-II and Beclin-1, and an increase in p62 levels. plos.orgplos.org This suggests that the role of GM1 in autophagy modulation may be to maintain a homeostatic balance, preventing both insufficient and excessive autophagic activity.
Facilitation of Autophagy-Dependent Clearance Mechanisms
A critical function of the enhanced autophagy mediated by GM1 is the clearance of pathological protein aggregates, a hallmark of many neurodegenerative diseases. nih.govnih.gov In the context of Parkinson's disease, GM1 has been shown to facilitate the autophagy-related removal of α-synuclein. nih.govfrontiersin.orgnih.govnih.gov Studies have demonstrated a colocalization of GM1 with both α-synuclein and the autophagic marker LC3 in cells overexpressing a mutant form of α-synuclein. nih.gov This suggests a direct role for GM1 in targeting α-synuclein for autophagic degradation. The ability of GM1 to stimulate autophagy and subsequent clearance of α-synuclein is considered a key mechanism of its neuroprotective action against Parkinson's disease. nih.govnih.gov Furthermore, in microglia, GM1 enrichment promotes inflammatory resolution through the lysosomal degradation of NLRP3, a component of the inflammasome, highlighting another aspect of its role in autophagy-dependent clearance. sciety.org
Physiological Roles of Monosialoganglioside Gm1 in the Nervous System
Developmental Neurobiology and Monosialoganglioside GM1
The expression and complexity of gangliosides, including GM1, increase during brain development. nih.gov In the early embryonic brain, simpler gangliosides like GM3 and GD3 are more prevalent, while in later stages, more complex forms such as GM1, GD1a, GD1b, and GT1b dominate. mdpi.comnih.gov These changes in ganglioside composition are closely linked with key neurodevelopmental events. mdpi.com
Neuronal Differentiation and Maturation
GM1 plays a significant role in neuronal differentiation and maturation. nih.gov It is considered a differential marker for neurons. nih.govmdpi.com Studies have shown that GM1 can induce the differentiation of human umbilical cord-derived mesenchymal stem cells into neuron-like cells. semanticscholar.org This process involves the expression of neuronal markers like microtubule-associated protein-2 (MAP-2) and neurofilament protein (NF-H). semanticscholar.org Furthermore, GM1 has been found to promote neuronal differentiation through epigenetic mechanisms, specifically by binding to acetylated histones on the promoters of key neuronal genes. nih.govbiorxiv.org In some cellular contexts, GM1 affects cell proliferation via the ERK 1/2-MAPK pathway. spandidos-publications.com Research on neural stem cells (NSCs) has indicated that GM1 treatment can increase the expression of nestin, a marker for NSCs, suggesting a role in maintaining the neural stem cell pool. nih.gov
Axonogenesis and Neurite Outgrowth
GM1 is a well-established promoter of axonogenesis and neurite outgrowth. nih.govmdpi.com In vitro studies have demonstrated that GM1 accelerates neurite outgrowth from various primary neurons, including those from the ciliary ganglia, dorsal root ganglia, and forebrain. nih.gov The effect of GM1 on neurite outgrowth is often dependent on the presence of neurotrophic factors like Nerve Growth Factor (NGF). mdpi.com GM1 can potentiate the effects of NGF, leading to enhanced neurite outgrowth and neurofilament expression. mdpi.com The mechanism involves the interaction of GM1 with the NGF receptor, TrkA, promoting its dimerization and activation. nih.gov Furthermore, the conversion of more complex gangliosides to GM1 by the enzyme Neu3 sialidase is a crucial step for axon regeneration after injury. core.ac.ukjneurosci.org
| Cell Type | Experimental Condition | Effect of GM1 | Reference |
| Chick Embryonic Neurons (Ciliary Ganglia, Dorsal Root Ganglia, Forebrain) | Monolayer culture | 2- to 3-fold stimulation of neuritic outgrowth | nih.gov |
| Rat Embryonic Hippocampal and Striatal Neurons | Serum-free, pyruvate-containing medium | Substantial increase in the proportion of neurite-bearing neurons | nih.gov |
| Canine Dorsal Root Ganglia (DRG) Neurons | In vitro culture | Increased neurite outgrowth | tiho-hannover.de |
| NG108-15 Cells and Primary Cerebellar Granule Neurons | Culture with CtxB (cholera toxin B subunit) | Initiation of neurite outgrowth | jneurosci.org |
| SH-SY5Y Human Neuroblastoma Cells | Serum starvation with growth factors (PDGF, insulin, IGF-I) | Inhibition of spontaneous and trophic factor-induced neurite outgrowth | nih.gov |
Synapse Formation and Plasticity
GM1 is critically involved in the formation of functional synapses and the modulation of synaptic plasticity. nih.govmdpi.com It has been shown to enhance synaptic plasticity in rat hippocampal slices. nih.gov By increasing the GM1 content in the synaptic membrane, the potentiation ability of nerves is increased. nih.gov Furthermore, GM1 can evoke the release of neurotransmitters in mouse brain cortical synaptosomes by enhancing depolarization-induced calcium influx. mdpi.com This suggests a direct role for GM1 in the mechanics of synaptic transmission. mpg.de Studies have shown that GM1 can affect synaptic plasticity, which refers to the persistent changes in the strength of connections between neurons. nih.gov
Contribution to Neonatal Cortical Development
The concentration and structural complexity of gangliosides, including GM1, increase significantly during neonatal cortical development. nih.gov In the human frontal lobe, GM1 expression markedly increases between 12 and 14 gestational weeks and again from week 20. nih.gov This period of rapid GM1 accretion coincides with major developmental events such as dendrite arborization, axonal outgrowth, and synaptogenesis. mdpi.comapiycna.org Studies in early human brain development (gestational weeks 6 to 15) have indicated the involvement of GM1 in glia-neuronal contacts during neuroblast migration. mdpi.combg.ac.rs The changing patterns of GM1 and other gangliosides are believed to be essential for the proper formation and maturation of cortical circuits. nih.gov
Neurotrophic and Neuroprotective Functions
GM1 exhibits significant neurotrophic and neuroprotective properties, playing a crucial role in maintaining neuronal health and protecting against various insults. nih.gov
Mechanisms of Neuronal Survival Promotion
GM1 promotes neuronal survival through a variety of mechanisms. It has been shown to prevent neuronal apoptosis, neurodegeneration, and neuronal functional decay. nih.gov One of the key mechanisms is its ability to modulate the activity of neurotrophin receptors, such as TrkA. nih.govresearchgate.net By interacting with TrkA, GM1 can potentiate the survival signals initiated by neurotrophins like NGF. mdpi.com This interaction can lead to the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are known to promote cell survival. abcam.comarvojournals.org
GM1 also plays a role in regulating intracellular calcium homeostasis. researchgate.netmdpi.com Dysregulation of calcium signaling can lead to neuronal death, and GM1 helps to maintain calcium balance. Furthermore, GM1 has been shown to protect neurons from excitotoxicity induced by glutamate (B1630785) and anoxia. nih.govnih.gov It can also reduce the production of reactive oxygen species and enhance the activity of Na+, K+-ATPase, further contributing to its neuroprotective effects. researchgate.net In co-cultures of astrocytes and neurons, GM1 stimulates glycolysis in astrocytes, leading to the release of lactate (B86563), which can then be used by neurons as an energy source and can trigger the expression of neuroprotective genes. frontiersin.orgnih.gov
| Protective Effect | Model System | Proposed Mechanism | Reference |
| Prevention of anoxia-induced neuronal death | In vitro cultures of cerebellar granule cells | Reduction of glutamate neurotoxicity | nih.gov |
| Protection against glutamate-induced excitotoxicity | Astrocyte-neuron co-cultures | Stimulation of astrocytic glycolysis and lactate release | frontiersin.org |
| Prevention of apoptosis | Cultured cortical neurons | Stimulation of PI 3-K pathway | arvojournals.org |
| Rescue of damaged dopaminergic neurons | In vitro and in vivo models of Parkinson's disease | Multiple mechanisms including anti-apoptotic and anti-inflammatory effects | frontiersin.org |
| Inhibition of toxic α-synuclein aggregation | In vitro | Direct binding to α-synuclein | mdpi.com |
Regulation of Astrocyte-Neuron Metabolic Coupling
This compound plays a pivotal role in orchestrating the metabolic partnership between astrocytes and neurons, a process crucial for cerebral energy homeostasis and neuronal function. nih.gov Astrocytes, a type of glial cell, are fundamental to this relationship, engaging in aerobic glycolysis to provide energy substrates for neurons. nih.gov GM1 directly influences this process by enhancing glycolysis within astrocytes, which results in increased glucose uptake and subsequent release of lactate. nih.govnih.govfrontiersin.org This lactate is then transported from astrocytes to neurons, a mechanism known as the astrocyte-neuron lactate shuttle. nih.govmdpi.com
Once inside the neurons, lactate is converted to pyruvate (B1213749) and utilized in oxidative phosphorylation to efficiently generate ATP, thereby fueling neuronal activity. mdpi.com Research demonstrates that in astrocyte-neuron co-cultures, the presence of GM1 leads to a significant increase in neuronal mitochondrial activity. nih.govnih.gov Interestingly, while GM1 stimulates lactate secretion in astrocyte-only cultures, it leads to a reduction in extracellular lactate levels in co-cultures, indicating that the released lactate is actively consumed by the neurons. nih.gov
This GM1-mediated metabolic support extends beyond just energy supply. The lactate provided by astrocytes also functions as a signaling molecule in neurons, triggering the expression of a variety of genes associated with neuroprotection and synaptic plasticity. nih.govfrontiersin.org Studies have shown that GM1 treatment of astrocyte-neuron co-cultures induces the expression of neuroprotective genes like Arc, Egr4, and Nr4a3 in neurons, an effect that is absent in neuron-only cultures. nih.govresearchgate.net This highlights that GM1's neuroprotective effects are, in large part, mediated through its action on astrocytes. nih.gov
GM1 achieves this regulation by modulating the expression of several key metabolic genes within astrocytes. nih.govnih.gov This genetic reprogramming enhances the astrocyte's capacity to process glucose and support neighboring neurons.
Table 1: Metabolic Genes in Astrocytes Modulated by GM1
| Gene | Protein/Enzyme | Function in Astrocyte Metabolism | Effect of GM1 | Citation |
| Glut1 | Glucose Transporter 1 | Transports glucose into the astrocyte. | Upregulation | nih.gov |
| Ptg | Protein Targeting to Glycogen (B147801) | Positively regulates glycogen synthesis. | Upregulation | nih.gov |
| Hk | Hexokinase | An initial, rate-limiting enzyme in glycolysis. | Upregulation | nih.gov |
| Eno2 | Enolase 2 | A key glycolytic enzyme. | Upregulation | nih.gov |
| Taldo | Transaldolase | An enzyme in the pentose (B10789219) phosphate (B84403) pathway. | Upregulation | nih.gov |
| Pdh | Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA for the TCA cycle. | Upregulation | nih.gov |
| Na/Kα2 | Na+/K+ ATPase subunit α2 | Restores ion gradients after glutamate uptake. | Upregulation | nih.gov |
| Ldha | Lactate Dehydrogenase A | Reduces pyruvate to lactate for export to neurons. | Upregulation | nih.gov |
This interactive table summarizes research findings on the genetic modulation by GM1 in astrocytes to enhance metabolic support for neurons.
Influence on Glial Cell Metabolism and Support
The influence of this compound extends beyond the lactate shuttle to encompass a broader regulation of glial cell metabolism and their supportive functions. Glial cells, including astrocytes and microglia, are essential for maintaining brain homeostasis, and GM1 is a key modulator of their physiological activities. nih.govbiorxiv.org
In astrocytes, GM1 is not only present in the cell membrane but actively promotes metabolic processes that are fundamental to brain function. nih.gov By stimulating glycolysis and the expression of related genes, GM1 ensures that astrocytes can meet the high energy demands of the brain, particularly during periods of intense neuronal activity. nih.govnih.gov This metabolic enhancement is a cornerstone of the supportive role astrocytes play, providing energy substrates and clearing neurotransmitters like glutamate from the synapse. nih.govbiorxiv.org The uptake of glutamate by astrocytes, a process coupled to glycolysis, is critical for preventing excitotoxicity. nih.gov
GM1 also exerts significant influence on microglia, the resident immune cells of the central nervous system. Research indicates that gangliosides are important modulators of microglial functions that are crucial for a healthy brain. biorxiv.org For instance, studies have shown that treatment with GM1 can enhance the migratory and phagocytic activities of microglia, which are vital for clearing cellular debris and responding to injury. biorxiv.org However, the interaction is complex; increasing total cellular ganglioside levels has been shown to decrease the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) from microglia, which contrasts with GM1's effects on neurons. biorxiv.org This suggests a cell-specific regulation of neurotrophin dynamics.
Furthermore, GM1's supportive role is linked to its ability to potentiate the effects of neurotrophic factors, which are often produced by glial cells. mdpi.commdpi.com GM1 can modulate the signaling of factors like Glial Cell-Derived Neurotrophic Factor (GDNF) and Nerve Growth Factor (NGF). mdpi.comresearchgate.net It achieves this by interacting with their respective receptor complexes, such as the GDNF receptor complex and the Trk family of receptors, enhancing their activation and downstream signaling pathways. mdpi.commdpi.com This potentiation of neurotrophic support is a critical aspect of GM1's neuroprotective and neurorestorative properties. mdpi.comnih.gov
Table 2: Effects of GM1 on Glial Cell Functions
| Glial Cell | Process/Function | Observed Effect of GM1 | Citation |
| Astrocytes | Glycolysis | Stimulated | nih.govnih.gov |
| Astrocytes | Lactate Secretion | Increased | nih.govmdpi.com |
| Astrocytes | Glycogen Mobilization | Enhanced | nih.govfrontiersin.org |
| Astrocytes | Gene Expression (Metabolic) | Upregulated | nih.gov |
| Microglia | Chemotaxis/Migration | Increased | biorxiv.org |
| Microglia | Phagocytosis | Increased | biorxiv.org |
| Microglia | BDNF Secretion | Decreased (with overall ganglioside increase) | biorxiv.org |
This interactive table outlines the documented influences of this compound on the metabolic and supportive functions of astrocytes and microglia.
Pathophysiological Mechanisms Involving Monosialoganglioside Gm1
Monosialoganglioside GM1 in Protein Aggregation Pathologies
GM1's role in protein aggregation pathologies stems from its strategic location in lipid rafts, which are specialized membrane microdomains. These rafts can act as platforms that concentrate amyloidogenic proteins, thereby facilitating their aggregation.
The accumulation and aggregation of α-Syn are central to the pathology of Parkinson's disease and other synucleinopathies. mdpi.com GM1 has been shown to directly interact with α-Syn, modulating its pathological cascade through several mechanisms. mdpi.comresearchgate.net
The binding of α-Syn to GM1 plays a significant role in maintaining the protein in a non-aggregating, alpha-helical conformation. mdpi.com This interaction is considered a protective mechanism, as the β-sheet-rich conformation is associated with pathological aggregation. researchgate.netmdpi.com Studies have shown that GM1 can inhibit the fibrillation of α-Syn in vitro. nih.govbiorxiv.org The presence of GM1-containing vesicles can delay or even prevent the formation of α-Syn fibrils. frontiersin.org This effect is particularly pronounced for N-terminally acetylated α-Syn, the predominant physiological form, which shows increased helical folding and resistance to aggregation upon binding to GM1. plos.org In fact, a deficiency in GM1 has been linked to an increase in α-Syn aggregation. nih.gov
The interaction is specific, with a glycosphingolipid binding motif identified in α-synuclein, where the tyrosine residue at position 39 (Y39) is critical for membrane insertion and interaction with gangliosides like GM1. frontiersin.orgfrontiersin.orgen-journal.org The structural conformation of α-Syn is influenced by this binding, shifting it away from the aggregation-prone β-sheet structure. researchgate.net
Table 1: Influence of GM1 on α-Synuclein Conformation and Aggregation
| Feature | Observation | Implication | References |
|---|---|---|---|
| Conformation | Promotes and stabilizes an α-helical conformation of α-Syn. | Prevents the transition to the pathological β-sheet-rich state. | mdpi.comresearchgate.netmdpi.com |
| Aggregation | Inhibits the formation of α-Syn fibrils in vitro. | Reduces the formation of toxic protein aggregates. | nih.govbiorxiv.orgfrontiersin.org |
| Binding Specificity | N-terminally acetylated α-Syn shows enhanced binding and helical folding with GM1. | The physiological form of α-Syn is protected from misfolding. | plos.org |
| Critical Residues | Tyrosine 39 (Y39) in α-Syn is crucial for the interaction with GM1. | Highlights the specific nature of the protein-lipid interaction. | frontiersin.orgfrontiersin.orgen-journal.org |
| GM1 Deficiency | Reduced GM1 levels are associated with increased α-Syn aggregation. | Underscores the neuroprotective role of maintaining GM1 levels. | nih.gov |
Beyond influencing its aggregation propensity, GM1 is also involved in the clearance of α-Syn. Evidence suggests that GM1 facilitates the removal of α-Syn through autophagy, a cellular process responsible for degrading and recycling damaged components, including misfolded proteins. mdpi.comnih.gov In both in vivo and in vitro models, GM1 has been shown to increase the expression of autophagy markers and enhance the autophagy-related removal of α-Syn. mdpi.comsemanticscholar.org This process is crucial for preventing the toxic accumulation of α-Syn aggregates. nih.gov The neuroprotective effects of GM1 have been blocked by autophagy inhibitors, confirming the involvement of this pathway. nih.govnih.gov
Furthermore, GM1 on the surface of microglial cells mediates the internalization of extracellular α-Syn, suggesting a role in its clearance from the brain parenchyma. mdpi.comfrontiersin.org GM1 can also enhance the secretion of pathogenic misfolded proteins, including α-synuclein, via extracellular vesicles, thereby reducing the intracellular burden. biorxiv.org
Table 2: Role of GM1 in α-Synuclein Clearance
| Mechanism | Observation | Implication | References |
|---|---|---|---|
| Autophagy | GM1 promotes autophagy-dependent removal of α-Syn. | Enhances the degradation of potentially toxic α-Syn. | mdpi.comnih.govnih.govnih.gov |
| Microglial Internalization | GM1 on the microglial cell surface facilitates the uptake of α-Syn. | Contributes to the clearance of extracellular α-Syn. | mdpi.comfrontiersin.org |
| Extracellular Vesicle Secretion | GM1 enhances the secretion of α-Syn via extracellular vesicles. | Reduces the intracellular accumulation of misfolded α-Syn. | biorxiv.org |
By inhibiting aggregation and promoting clearance, GM1 effectively reduces the neurotoxicity associated with α-Syn. In vivo studies have demonstrated that GM1 administration can protect against the loss of dopamine (B1211576) neurons and reduce α-Syn aggregation in animal models of Parkinson's disease. mdpi.comnih.gov This neuroprotective effect is linked to its ability to modify the toxicity of α-Syn. mdpi.comnih.gov GM1 treatment has been observed to reduce the size of α-synuclein-positive aggregates. mdpi.comfrontiersin.org Additionally, GM1 can mitigate neuroinflammatory responses triggered by α-Syn, further contributing to its neuroprotective profile. mdpi.comunimi.it
In the context of Alzheimer's disease, the interaction between GM1 and amyloid-beta (Aβ) peptides is a critical event in the process of amyloidogenesis. glycoforum.gr.jpkyoto-u.ac.jp This interaction is complex, with GM1 appearing to play a dual role.
A significant body of evidence suggests that GM1 can act as a seeding-off factor for Aβ aggregation. glycoforum.gr.jpnih.govnih.gov A specific form of Aβ tightly bound to GM1 has been identified in the brains of individuals in the early stages of Alzheimer's disease. glycoforum.gr.jpnih.gov This GM1-bound Aβ (GAβ) exhibits a high potential for aggregation. glycoforum.gr.jp
The process is thought to occur within lipid raft domains where GM1 is clustered. glycoforum.gr.jpmdpi.comnih.gov The binding of Aβ to these GM1 clusters induces a conformational change in the peptide, from an unordered or α-helical structure to a β-sheet structure, which is the prerequisite for fibril formation. mdpi.comnih.gov The ratio of Aβ to GM1 appears to be a critical determinant of the aggregation pathway. At low ratios, Aβ may exist in a helical conformation, but as the ratio increases, it transitions to a seed-prone β-structure that recruits monomers to form amyloid fibrils. kyoto-u.ac.jpnih.gov
Interestingly, the fibrils formed in the presence of GM1 clusters (M-fibrils) have been shown to be more cytotoxic than those formed in an aqueous solution. acs.org These M-fibrils are characterized by an antiparallel β-sheet structure and greater surface hydrophobicity, which may explain their enhanced toxicity. mdpi.comacs.org A nonfibrillar Aβ assemblage with a double-layered antiparallel β-structure has been identified on GM1 clusters, which can catalytically promote the conversion of monomeric Aβ into fibrils. nih.gov
However, some studies also suggest that GM1 can have an inhibitory effect on Aβ oligomerization, highlighting the complexity of this interaction. rsc.org This apparent contradiction might be explained by the organization of GM1 in the membrane, with isolated GM1 molecules potentially having a different effect than clustered GM1. nih.gov
Table 3: Role of GM1 in Amyloid-Beta Aggregation and Fibril Formation
| Aspect | Observation | Implication | References |
|---|---|---|---|
| Seeding | GM1 clusters act as nucleation sites for Aβ aggregation. | Initiates the formation of amyloid plaques. | glycoforum.gr.jpnih.govnih.govmdpi.com |
| Conformational Change | Induces a transition in Aβ from α-helix to β-sheet structure. | Promotes the formation of aggregation-prone Aβ. | glycoforum.gr.jpmdpi.comnih.gov |
| Fibril Structure | Fibrils formed on GM1 membranes (M-fibrils) have an antiparallel β-sheet structure. | Leads to the formation of more toxic Aβ fibrils. | mdpi.comacs.org |
| Catalytic Promotion | A GM1-bound Aβ assemblage can catalytically promote fibrillization of monomeric Aβ. | Accelerates the formation of amyloid fibrils. | nih.gov |
| Inhibitory Potential | Some studies suggest GM1 can inhibit Aβ oligomerization. | The role of GM1 may depend on its membrane organization. | nih.govrsc.org |
Interactions with Amyloid-Beta (Aβ) Peptides
Influence of Lipid Environment on Aβ-Monosialoganglioside GM1 Interactions
The interaction between amyloid-beta (Aβ) peptides and this compound, a critical event in the pathogenesis of Alzheimer's disease, is significantly modulated by the surrounding lipid environment. The composition and physical state of the neuronal membrane, particularly the presence of cholesterol and the organization into lipid rafts, play a pivotal role in facilitating the binding of Aβ to GM1 and subsequent peptide aggregation.
Role of Cholesterol and Lipid Rafts:
Lipid rafts, which are specialized membrane microdomains enriched in cholesterol, sphingomyelin (B164518), and gangliosides like GM1, are considered primary sites for Aβ-GM1 interactions. nih.govmdpi.comnih.govfrontiersin.org Cholesterol, in particular, is a key regulator. It can facilitate the clustering of GM1, which is a prerequisite for Aβ binding. mdpi.comkyoto-u.ac.jp Studies have shown that cholesterol depletion can reduce the accumulation of Aβ on GM1 clusters. mdpi.com Molecular dynamics simulations suggest that cholesterol molecules can form hydrogen bonds with GM1, promoting a specific conformation of the ganglioside's sugar moiety that is optimal for Aβ recognition and binding. kyoto-u.ac.jpplos.org This cholesterol-dependent formation of GM1-bound Aβ is considered an endogenous seed for amyloid plaque formation. kyoto-u.ac.jp
The physical state of the lipid bilayer also influences Aβ-GM1 interactions. While some studies suggest that bilayer fluidity does not significantly affect Aβ binding, the saturation of acyl chains and cholesterol content are critical for the membrane-permeabilizing activity of Aβ. nih.gov The inclusion of cholesterol makes the binding of Aβ to the membrane more energetically favorable. nih.govnih.gov Furthermore, the aggregation of Aβ on supported lipid bilayers containing raft components like cholesterol and GM1 has been shown to significantly affect the lateral fluidity of the membranes and enhance the phase separation of lipids. rsc.org
Aβ Conformation and Aggregation:
The interaction with GM1 within a specific lipid environment induces a conformational change in the Aβ peptide, promoting its transition from a random coil or α-helical structure to a β-sheet-rich conformation, which is prone to aggregation. plos.org This conformational transition is facilitated in raft-like environments. plos.org Interestingly, the type of aggregates formed can depend on the lipid composition. mdpi.com The interaction between Aβ and GM1 clusters can lead to the formation of preamyloid β-sheet-rich oligomers. kyoto-u.ac.jp These membrane-associated aggregates can then act as seeds for further amyloid fibril formation. mdpi.com
The table below summarizes the influence of key lipid components on Aβ-GM1 interactions.
| Lipid Component | Influence on Aβ-GM1 Interaction | Research Findings |
| Cholesterol | Facilitates GM1 clustering, making Aβ binding more energetically favorable and promoting a specific GM1 conformation for Aβ recognition. nih.govmdpi.comkyoto-u.ac.jpnih.gov | Cholesterol depletion reduces Aβ accumulation on GM1 clusters. mdpi.com Increased cholesterol can enhance Aβ production and contribute to memory impairment. researchgate.net |
| Sphingomyelin | Enriched in lipid rafts alongside GM1 and cholesterol, contributing to the formation of platforms for Aβ interaction. nih.govmdpi.com | Accumulation of both GM1 and sphingomyelin in early endosomes can lead to GM1 clustering and subsequent amyloid fibril formation. nih.govmdpi.com |
| Lipid Rafts | Act as platforms for the colocalization of Aβ, BACE1, and γ-secretase, promoting amyloidogenic processing of APP. nih.govfrontiersin.org They are the primary sites for Aβ-GM1 interactions. nih.govmdpi.com | Increased levels of GM1 and GM2 have been found in lipid rafts from the brains of individuals with Alzheimer's disease. mdpi.com |
Association with Huntingtin Protein Dynamics
This compound has emerged as a significant modulator of mutant huntingtin (mHtt) protein dynamics, a key factor in the pathogenesis of Huntington's disease (HD). jneurosci.orgembopress.orgpnas.org HD is an inherited neurodegenerative disorder caused by an expansion of a polyglutamine tract in the huntingtin protein, leading to the formation of toxic protein aggregates. nih.govacs.org
GM1 Deficiency and Neuroprotection:
Research has revealed that the synthesis of GM1 is reduced in various models of HD, including fibroblasts from HD patients and animal models. jneurosci.org This decrease in GM1 levels is linked to an increased susceptibility of HD cells to apoptosis. jneurosci.orgnih.gov Conversely, the administration of exogenous GM1 has demonstrated neuroprotective effects. jneurosci.orgembopress.orgnih.gov Treatment with GM1 has been shown to restore normal ganglioside levels in HD cells, leading to increased cell survival and a reduction in the toxicity of mHtt. jneurosci.org
Mechanisms of GM1 Action:
The protective effects of GM1 in the context of HD appear to be multifaceted. One of the key mechanisms involves the post-translational modification of the mHtt protein. Intraventricular infusion of GM1 has been found to induce the phosphorylation of mHtt at specific serine residues (Ser13 and Ser16). pnas.orgnih.gov This phosphorylation is significant because it is known to attenuate the toxicity of mHtt. pnas.orgnih.gov By promoting this phosphorylation, GM1 can reduce the aggregation and toxicity of the mutant protein. researchgate.net
Furthermore, GM1 administration has been shown to decrease the levels of both soluble and insoluble forms of mHtt. embopress.orgembopress.org This reduction is likely due to increased clearance of the protein, as GM1 treatment did not appear to affect the mRNA expression of huntingtin. embopress.org Studies using lipid monolayers have also shown that the presence of GM1 decreases the insertion of a model huntingtin peptide into the lipid membrane, which could influence its aggregation propensity on cell surfaces. nih.govacs.org
The following table summarizes the key findings regarding the association of GM1 with Huntingtin protein dynamics.
| Aspect | Findings | References |
| GM1 Levels in HD | Synthesis of GM1 is reduced in HD models and patient fibroblasts. | jneurosci.org |
| Neuroprotective Effects | Administration of GM1 increases survival of HD cells and restores normal motor function in HD mouse models. | jneurosci.orgembopress.orgpnas.org |
| Mechanism of Action | Induces phosphorylation of mutant huntingtin at Ser13 and Ser16, which attenuates its toxicity. | pnas.orgnih.gov |
| Effect on mHtt Levels | Decreases levels of soluble and insoluble mutant huntingtin aggregates. | embopress.orgembopress.org |
| Membrane Interaction | Reduces the insertion of huntingtin peptides into lipid monolayers. | nih.govacs.org |
This compound and Excitotoxicity
This compound has demonstrated significant neuroprotective effects against excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors that leads to neuronal damage and death. This is a common mechanism in various neurological disorders.
Mechanisms of Glutamate-Induced Neurotoxicity Attenuation
GM1 exerts its protective effects against glutamate-induced neurotoxicity through several mechanisms. A primary pathway involves the modulation of N-methyl-D-aspartate (NMDA) receptor function. nih.govnih.gov While GM1 does not appear to directly suppress the function of the NMDA receptor-gated calcium channel, it can inhibit the high expression of the NMDAR1 subunit that occurs during events like cerebral ischemia. nih.govzju.edu.cn This down-regulation of NMDA receptor number and function can render neurons less susceptible to the toxic effects of glutamate. nih.govnih.gov
Another significant mechanism is the activation of the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). nih.gov GM1 and its derivatives can elicit a time-dependent increase in the tyrosine phosphorylation of Trk receptors, mimicking the neuroprotective effects of BDNF. nih.gov This activation of TrkB signaling pathways can block the activation of caspase-3, a key enzyme in the apoptotic cascade triggered by glutamate. nih.gov
Furthermore, GM1's protective function is intrinsically linked to its oligosaccharide portion. nih.govresearchgate.net Studies have shown that the GM1 oligosaccharide can replicate the protective effects of the entire GM1 molecule, increasing neuronal survival and preserving neurite networks in the face of glutamate-induced excitotoxicity. nih.govresearchgate.net
The table below details the mechanisms by which GM1 attenuates glutamate-induced neurotoxicity.
| Mechanism | Description | Key Findings |
| NMDA Receptor Modulation | GM1 can reduce the upregulation of NMDA receptor number and function, particularly the NMDAR1 subunit, in response to excitotoxic insults. nih.govnih.govzju.edu.cn | Chronic GM1 treatment can prevent the ethanol-induced upregulation of NMDA receptors, which underlies increased susceptibility to excitotoxicity. nih.govnih.gov |
| TrkB Receptor Activation | GM1 can activate TrkB receptors, mimicking the neuroprotective effects of BDNF. nih.gov | Activation of TrkB by GM1 leads to the blockage of caspase-3 activation and subsequent apoptosis. nih.gov |
| Role of Oligosaccharide | The protective effects of GM1 are mediated by its oligosaccharide headgroup. nih.govresearchgate.net | The GM1 oligosaccharide alone is sufficient to increase neuronal survival and counteract intracellular protein accumulation and mitochondrial impairment caused by glutamate. nih.govresearchgate.net |
| Modulation of Intracellular Signaling | GM1 can potentiate the activation of survival signaling pathways, such as the MAPK/CREB pathway. arvojournals.org | GM1 promotes the survival of injured retinal ganglion cells through the enhanced phosphorylation of CREB by MAPK. arvojournals.org |
Impact on [Ca2+]i Response to Excitotoxic Stimuli
This compound plays a crucial role in modulating the intracellular calcium ([Ca2+]i) response to excitotoxic stimuli, a key event in glutamate-induced neurotoxicity. The overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, triggering a cascade of neurotoxic events.
GM1 influences intracellular calcium homeostasis by interacting with various components, including calcium influx channels and exchangers. nih.gov The ganglioside can directly bind calcium ions and also modulate the activity of calcium-dependent enzymes and calcium-binding proteins. nih.gov
Interestingly, the effect of GM1 on the [Ca2+]i response can differ based on the duration of treatment. Acute, short-term pretreatment with GM1 has been shown to block glutamate-induced neurotoxicity without interfering with the initial rise in intracellular calcium caused by the excitotoxic stimulus. nih.govnih.gov In contrast, chronic, long-term treatment with GM1 leads to a downregulation of the [Ca2+]i response to glutamate. nih.govnih.gov This suggests that chronic exposure to GM1 may prevent the upregulation of NMDA receptors that leads to enhanced calcium influx and excitotoxicity. nih.gov
In the context of GM1-gangliosidosis, the accumulation of GM1 at the endoplasmic reticulum-plasma membrane junctions has been shown to interact with the phosphorylated NMDA receptor, leading to an increase in calcium flux and subsequent alterations in synaptic plasticity. nih.gov
The following table summarizes the impact of GM1 on the intracellular calcium response to excitotoxic stimuli.
| Treatment Condition | Effect on [Ca2+]i Response | Proposed Mechanism |
| Acute GM1 Treatment | Does not interfere with the initial rise in [Ca2+]i. | The protective mechanism may be downstream of the initial calcium influx. |
| Chronic GM1 Treatment | Downregulates the [Ca2+]i response to glutamate. | May prevent the upregulation of NMDA receptors, thus reducing calcium influx. nih.govnih.gov |
| GM1 Accumulation (GM1-gangliosidosis) | Increases Ca2+ flux through interaction with phosphorylated NMDA receptors. | Leads to altered synaptic plasticity and neuronal cell death. nih.gov |
This compound in Lysosomal Storage Disorders
GM1 Gangliosidosis as a Lysosomal Beta-Galactosidase Deficiency
GM1 gangliosidosis is a progressive and severe lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (β-gal). medlink.comnih.govnih.govfrontiersin.org This enzyme is encoded by the GLB1 gene and is responsible for the hydrolysis of the terminal β-linked galactose residue from various glycoconjugates, most notably GM1 ganglioside. nih.govnih.govfrontiersin.org
The absence or significant reduction of β-galactosidase activity leads to the massive accumulation of GM1 ganglioside, as well as its asialo derivative GA1 and other galactose-containing oligosaccharides, within the lysosomes of cells, particularly neurons in the central nervous system. frontiersin.orgnih.govoup.com This storage of undegraded material disrupts normal cellular function, leading to progressive neurodegeneration and the clinical manifestations of the disease. medlink.commedlineplus.govfrontiersin.org
GM1 gangliosidosis is inherited in an autosomal recessive manner and has an estimated incidence of 1 in 100,000 to 200,000 live births. nih.govnih.govfrontiersin.org The disease presents as a clinical spectrum, traditionally classified into three main types based on the age of onset and severity of symptoms, although it is now considered more of a continuum. medlink.comnih.govfrontiersin.org
The table below outlines the clinical subtypes of GM1 Gangliosidosis.
| Clinical Subtype | Age of Onset | Key Clinical Features |
| Type 1 (Infantile) | By 6 months of age. nih.govmedlineplus.gov | Rapidly progressive neurodegeneration, coarse facial features, hepatosplenomegaly, skeletal dysplasia, and cherry-red spots in the macula. medlink.commedlineplus.govmhmedical.com Death typically occurs in early childhood. nih.gov |
| Type 2 (Late Infantile/Juvenile) | Late infantile: ~18 months. Juvenile: ~5 years. medlineplus.gov | Slower progression than Type 1, with developmental regression. medlineplus.gov Skeletal and visceral involvement are less prominent. medlink.com |
| Type 3 (Adult/Chronic) | Childhood to late teens. nih.gov | Slower disease progression with milder dysmorphic features. nih.gov Dystonia is a characteristic feature. nih.gov |
The pathophysiology of GM1 gangliosidosis is complex and involves more than just the mechanical storage of GM1. The accumulation of the ganglioside leads to a cascade of secondary pathological events, including mitochondrial dysfunction and neuroinflammation, which contribute to the profound neuronal dysfunction and cell death observed in this devastating disorder. medlink.com
Accumulation of this compound and Cellular Dysfunction
The accumulation of this compound is the hallmark of GM1 gangliosidosis, a rare, inherited lysosomal storage disorder. clevelandclinic.orgalextlc.org This condition arises from a deficiency in the enzyme beta-galactosidase, which is responsible for breaking down GM1 ganglioside. clevelandclinic.orgnih.gov When this enzyme is deficient due to mutations in the GLB1 gene, GM1 and related molecules build up to toxic levels within cells, particularly in the lysosomes of nerve cells in the brain and spinal cord. clevelandclinic.orgalextlc.orgnih.gov
This intracellular accumulation leads to a cascade of detrimental effects, precipitating cellular dysfunction. nih.gov Histopathological studies of affected tissues reveal enlarged neurons with cytoplasmic inclusions and swollen lysosomes, which displace normal cellular organelles. nih.gov The consequences of this buildup are severe and include:
Neurodegeneration: The progressive accumulation of GM1 is a primary driver of neurodegeneration and neurological dysfunction. nih.gov
Myelin Deficiency: Excessive GM1 accumulation in the central nervous system has been linked to deficiencies in myelin, the protective sheath around nerve fibers. nih.gov
Impaired Calcium Homeostasis: GM1 accumulation can deplete calcium stores in the endoplasmic reticulum and reduce calcium influx in synaptosomes, impairing calcium balance, which is critical for neuronal function. nih.gov
Mitochondrial Dysfunction: In animal models of GM1 gangliosidosis, enhanced autophagy and mitochondrial dysfunction have been correlated with disease progression. nih.gov
The reduced synthesis of GM1 has also been implicated in other neurodegenerative conditions like Huntington's disease, suggesting that maintaining the proper balance of this ganglioside is crucial for neuronal health. jneurosci.org In these cases, lower levels of GM1 are thought to increase the susceptibility of cells to apoptosis. jneurosci.org
GM1 gangliosidosis is categorized into three main types based on the age of onset and the severity of symptoms: infantile (Type 1), juvenile (Type 2), and adult (Type 3). alextlc.orgmedlink.com
| Feature | Description |
| Disease | GM1 Gangliosidosis |
| Affected Gene | GLB1 nih.govchildrenshospital.org |
| Deficient Enzyme | Beta-galactosidase clevelandclinic.orgnih.gov |
| Accumulated Substance | This compound alextlc.orgnih.gov |
| Primary Cellular Impact | Lysosomal swelling and neuronal dysfunction nih.govnih.gov |
Associated Inflammasome Activation and Neuroinflammation
The accumulation of GM1 ganglioside is not only directly toxic to cells but also triggers a significant inflammatory response in the central nervous system. nih.gov This neuroinflammation is a key component of the pathophysiology of GM1 gangliosidosis and contributes to the progressive neurodegeneration seen in the disease. medlink.com
Recent research has highlighted the role of the inflammasome, a multiprotein complex that mediates inflammation, in the context of GM1-related pathology. Specifically, the NLRP3 inflammasome is implicated in the microglial activation induced by pathological protein aggregates like beta-amyloid, a process that is modulated by GM1. sciety.org
Key findings on the role of GM1 in neuroinflammation include:
Microglial Activation: The accumulation of GM1 can lead to the activation of microglia, the primary immune cells of the brain. mdpi.com
Cytokine Release: Activated microglia release pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive the inflammatory cascade. sciety.org
Inflammasome Priming and Activation: Studies have shown that beta-amyloid oligomers induce pro-inflammatory activation of microglia and trigger NLRP3 inflammasome priming. sciety.org GM1-enriched microglia exhibit a suppressed inflammatory response, with attenuated NLRP3 inflammasome priming and reduced IL-1β secretion. sciety.org
Modulation of Autophagy: GM1 enrichment has been found to enhance autophagy flux in microglia, which helps in the degradation of protein aggregates and the resolution of inflammation through the lysosomal degradation of NLRP3. sciety.org
Conversely, exogenous administration of GM1 has demonstrated anti-inflammatory effects in various experimental models, suggesting a complex, modulatory role for this ganglioside in neuroinflammation. researchgate.netnih.govnih.gov For instance, GM1 has been shown to inhibit the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 in microglial cells stimulated with lipopolysaccharide (LPS). researchgate.netnih.gov
| Inflammatory Mediator | Effect of Exogenous GM1 Administration |
| NLRP3 Inflammasome Priming | Attenuated in GM1-enriched microglia sciety.org |
| IL-1β Secretion | Reduced in GM1-enriched microglia sciety.org |
| TNF-α, IL-6 Expression | Inhibited in LPS-stimulated microglia researchgate.netnih.gov |
| Microglial Activation | Reduced in vivo and in vitro researchgate.netnih.gov |
This compound in Non-Neurodegenerative Contexts (Mechanistic Focus)
Interactions with Cytotoxic Porphyrins (Hemin, Protoporphyrin IX)
This compound has been shown to interact with cytotoxic porphyrins like hemin (B1673052) and protoporphyrin IX (PPIX), which can have significant effects on cell membranes. acs.orgnih.gov Excess levels of these porphyrins are associated with certain hematological diseases and neurodegeneration. acs.orgnih.gov
A study investigating the interactions of hemin and PPIX with phospholipid membranes in the presence and absence of GM1 revealed that GM1 alters how these porphyrins interact with the membrane. nih.govacs.org The interactions are influenced by both hydrophobic and electrostatic forces. nih.govacs.org
Key research findings on these interactions include:
Protoporphyrin IX (PPIX): PPIX was found to induce a fluidizing effect on phospholipid bilayers. However, in the presence of GM1, this effect was reversed, leading to membrane condensation. nih.govacs.org This suggests a favorable interaction between GM1 and PPIX within the membrane. acs.orgnih.gov
Hemin: Hemin was observed to have a condensing effect on the phospholipid membrane. This effect was significantly reduced when GM1 was present. nih.govacs.org This indicates a less favorable or altered interaction between GM1 and hemin. acs.orgnih.gov
These findings suggest that the presence of GM1 in cell membranes, particularly in lipid rafts, can modulate the potentially damaging effects of excess cytotoxic porphyrins. acs.org
| Porphyrin | Interaction with Phospholipid Membrane | Interaction in the Presence of GM1 |
| Protoporphyrin IX (PPIX) | Fluidization nih.govacs.org | Condensation nih.govacs.org |
| Hemin | Condensation nih.govacs.org | Reduced Condensation nih.govacs.org |
Role in Modulating Microglial Activation and Anti-inflammatory Effects
Beyond its role in neurodegenerative diseases, GM1 plays a significant part in modulating the activation of microglia and exerting anti-inflammatory effects. nih.govnih.gov Microglia are the resident immune cells of the central nervous system, and their activation is a key component of the inflammatory response. researchgate.net
Numerous studies have demonstrated that exogenous administration of GM1 can suppress inflammatory responses in microglia. researchgate.netnih.govnih.gov This anti-inflammatory activity is dependent on the structural integrity of the GM1 molecule, specifically the presence of the sialic acid residue and the lipid tail. nih.govnih.gov
Mechanistically, GM1 has been shown to:
Inhibit Pro-inflammatory Mediators: GM1 treatment can inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells. researchgate.netnih.govmdpi.com
Suppress Signaling Pathways: GM1 exerts its anti-inflammatory effects by suppressing key signaling pathways involved in the inflammatory response, including the Akt/NF-κB pathway and the activation of mitogen-activated protein kinases (MAPKs). researchgate.netnih.gov
Inhibit Upstream Regulators: Furthermore, GM1 can suppress the activation of transforming growth factor-β-activated kinase 1 (TAK1) and NADPH oxidase 2 (NOX2), which are upstream regulators of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov
Reduce Oxidative Stress: By inhibiting NOX-mediated reactive oxygen species (ROS) production, GM1 also exhibits an antioxidant role. researchgate.netnih.gov
Interestingly, not all gangliosides share these anti-inflammatory properties. While GD1a, GD1b, and GT1b have shown similar effects, GM3 and GQ1b have been reported to have pro-inflammatory activity. nih.govnih.gov
| Pathway/Mediator | Effect of GM1 |
| NF-κB Nuclear Translocation | Suppressed researchgate.net |
| MAPK Activation (p38, ERK1/2, JNK) | Suppressed researchgate.net |
| TAK1 and NOX2 Activation | Suppressed researchgate.net |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Inhibited researchgate.netnih.gov |
| iNOS and COX-2 Expression | Inhibited researchgate.netnih.gov |
This compound as a Receptor for Microbial Toxins and Viruses
This compound, being a prominent component of the outer leaflet of the plasma membrane, serves as a crucial receptor for various microbial toxins and viruses, facilitating their entry into host cells. wikipedia.orgbiosynth.com
The interaction between GM1 and cholera toxin (CT), produced by the bacterium Vibrio cholerae, is a well-characterized example of a pathogen exploiting a host cell surface molecule. wikipedia.orgoup.com The B-subunit of the cholera toxin (CTB), a pentameric ring, binds with high affinity to the oligosaccharide portion of GM1 on the surface of intestinal epithelial cells. nih.govasm.org
Key aspects of the binding mechanism include:
High-Affinity Binding: The B-pentamer of the toxin has five identical binding sites, each capable of binding to a GM1 molecule. nih.govasm.org
Specific Molecular Interactions: The binding primarily involves the terminal galactose and sialic acid residues of the GM1 pentasaccharide. nih.gov This interaction has been described as a "two-fingered grip," with the Gal(β1-3)GalNAc moiety as the "forefinger" and the sialic acid as the "thumb." nih.gov
Structural Basis of Binding: Crystallographic studies of the CTB-GM1 complex have provided a detailed view of the specific amino acid residues on the toxin that interact with the sugar residues of GM1. nih.gov
Toxin Internalization: Following binding, the toxin-GM1 complex is internalized by the cell and undergoes retrograde transport to the endoplasmic reticulum, where the toxic A-subunit is released into the cytosol to exert its pathogenic effects. asm.orgwikipedia.org
While GM1 is considered the primary receptor for cholera toxin, some studies suggest that in the absence of GM1, the toxin can bind to other fucosylated glycoconjugates on the cell surface. wikipedia.orgnih.gov
GM1 also acts as a receptor for other pathogens, including the heat-labile enterotoxin from E. coli and certain viruses like the Simian Virus 40 (SV40). wikipedia.orgnih.govembopress.org The binding of SV40 to GM1 is essential for the virus's attachment and subsequent infection of host cells. nih.govembopress.org
| Pathogen | Binding Site on Host Cell | Key Binding Moieties on GM1 |
| Cholera Toxin (Vibrio cholerae) | This compound wikipedia.orgoup.com | Galactose and Sialic Acid nih.gov |
| Heat-Labile Enterotoxin (E. coli) | This compound wikipedia.org | Similar to Cholera Toxin |
| Simian Virus 40 (SV40) | This compound nih.govembopress.org | Carbohydrate moiety |
Heat-Labile Enterotoxin Interactions
This compound serves as the primary cell surface receptor for a class of bacterial toxins known as heat-labile enterotoxins (HLTs), most notably the cholera toxin (CT) produced by Vibrio cholerae and the heat-labile enterotoxin (LT) from enterotoxigenic Escherichia coli (ETEC). asm.orgnih.govwikipedia.org These toxins are major virulence factors responsible for the severe, watery diarrhea characteristic of diseases like cholera and traveler's diarrhea. asm.orgmdpi.com The interaction between these toxins and GM1 is a critical initial step in the mechanism of cellular intoxication. nih.govrcsb.org
Both CT and LT are classic AB₅-type hexameric proteins, consisting of a single, enzymatically active A subunit and a pentameric ring of five identical B subunits (CTB or LTB). wikipedia.orgasm.orgnih.gov The B-pentamer is solely responsible for binding the toxin to the host cell by recognizing and attaching to GM1 gangliosides on the surface of intestinal epithelial cells. wikipedia.orgnih.gov This binding is a high-affinity interaction, considered one of the strongest known protein-carbohydrate interactions. mdpi.com The pentameric structure provides five binding sites for GM1, and this multivalent binding can enhance the avidity of the interaction and induce membrane curvature, which may facilitate the toxin's entry into the cell. wikipedia.orgpnas.org However, studies have shown that even a single functional GM1 binding site is sufficient for the holotoxin to exert its toxic effects, suggesting that extensive receptor clustering is not strictly essential for the intoxication pathway. asm.org
Structural analysis reveals that the binding site for GM1 is located at the base of the B-pentamer. mdpi.com The interaction primarily involves the terminal sugars of the GM1 oligosaccharide chain: galactose and sialic acid. mdpi.comnih.gov The terminal galactose residue fits into a deep cavity on the B subunit, while the sialic acid binds mainly through water-mediated interactions at the protein surface. mdpi.comnih.gov This binding mechanism is highly conserved between CT and LT, which share approximately 80% sequence identity in their B subunits, explaining their similar affinity for GM1. nih.govmdpi.comnih.gov
Once bound to GM1, the entire toxin-receptor complex is internalized by the cell through endocytosis and undergoes retrograde transport, moving from endosomes through the Golgi apparatus to the endoplasmic reticulum (ER). wikipedia.orgasm.org In the ER, the A subunit is cleaved and the active A1 fragment is released into the cytosol. wikipedia.orgasm.org The A1 fragment then ADP-ribosylates the Gs alpha subunit of adenylyl cyclase, locking it in an active state and causing a massive increase in intracellular cyclic AMP (cAMP). wikipedia.org This surge in cAMP disrupts ion transport, leading to a dramatic efflux of electrolytes and water from the intestinal cells into the lumen, resulting in severe diarrhea. wikipedia.org While GM1 is the main receptor, some research indicates that in the absence of GM1, these toxins can bind to alternative fucosylated glycoconjugates, such as Lewis X and Lewis Y antigens. wikipedia.orgnih.gov
Table 1: Research Findings on Heat-Labile Enterotoxin and GM1 Interactions
| Finding | Toxin(s) Studied | Key Method(s) | Significance | Reference(s) |
|---|---|---|---|---|
| The B-pentamer of the toxin binds specifically to the pentasaccharide moiety of GM1. | Cholera Toxin (CT) | X-ray Crystallography | Elucidated the detailed structural basis of the specific binding interaction. | nih.gov |
| Binding to GM1 is essential for the immunogenicity and adjuvant activity of the E. coli LT B subunit. | E. coli Heat-Labile Enterotoxin (LT) | Site-directed mutagenesis, Mouse immunization studies | Demonstrates the dual role of GM1 binding in both toxicity and immune response modulation. | nih.gov |
| A single GM1 binding site is sufficient for cholera toxin to be active and complete the intoxication pathway. | Cholera Toxin (CT) | Creation of chimeric holotoxins | Shows that multivalent binding and receptor clustering, while enhancing, are not essential for toxicity. | asm.org |
| The terminal galactose of GM1 makes the most contact with LTB and CTB. | LT and CT | X-ray Crystallography | Explains the high affinity and specificity of the toxin-receptor interaction. | nih.gov |
| In the absence of GM1, CT can bind to fucosylated glycoconjugates like Lewis X. | Cholera Toxin (CT) | Flow cytometry, Immunoprecipitation | Reveals alternative binding mechanisms, expanding the toxin's host cell interaction capacity. | wikipedia.orgnih.gov |
| Structured clustering of GM1 by the toxin's B subunit is required to induce membrane curvature. | Cholera Toxin Subunit B (CTxB) | Super-resolution and polarized localization microscopy | Provides insight into the physical mechanisms by which toxins initiate endocytosis. | pnas.org |
Simian Virus 40 Recognition
This compound is the principal host cell receptor for Simian virus 40 (SV40), a non-enveloped DNA virus belonging to the polyomavirus family. mdpi.comnih.govembopress.org The recognition and binding of SV40 to GM1 on the cell surface is the crucial first step that initiates the viral infection pathway. mdpi.comnih.gov This interaction is mediated by the major capsid protein of the virus, VP1, which forms 72 pentamers that constitute the viral capsid. mdpi.comnih.gov
High-resolution crystal structures of the SV40 VP1 protein in complex with the carbohydrate portion of GM1 show that the receptor binds in a shallow, solvent-exposed groove on the outer surface of the viral capsid. nih.govpnas.org The virus specifically recognizes a particular conformation of the GM1 oligosaccharide. nih.gov While glycan array screening demonstrates a narrow specificity of SV40 for GM1, isothermal titration calorimetry reveals that the affinity of an individual VP1 binding site for GM1 is relatively low, with a dissociation constant in the millimolar range. nih.govpnas.org The avidity required for stable attachment to the host cell is achieved through the multivalent interactions of the numerous VP1 binding sites on the viral surface with multiple GM1 gangliosides in the plasma membrane. pnas.org
Upon binding to GM1, SV40 triggers receptor-mediated endocytosis, often utilizing caveolae-dependent pathways. mdpi.comasm.org The virus-GM1 complex is then trafficked from the plasma membrane through endosomal compartments to the endoplasmic reticulum (ER). mdpi.comembopress.org This transport to the ER is an essential step for a successful infection. embopress.orgpnas.org From the ER, the virus is thought to penetrate the membrane to escape into the cytosol, after which it is delivered to the nucleus where the viral genome is released for replication. mdpi.com The entry pathway of SV40, which relies on GM1 binding and retrograde transport to the ER, shows a notable parallel to the pathway used by cholera toxin. nih.govpnas.org
Research has also explored the specificity of SV40 for different variants of GM1. Studies using carbohydrate microarrays found that SV40 binds more strongly to N-glycolyl GM1 [GM1(Gc)], which is common in simian species, than to the N-acetyl analog [GM1(Ac)] typically found in humans. asm.orgresearchgate.net This suggests that host-specific variations in GM1 structure can influence the efficiency of viral binding and infection. asm.org The binding of the SV40 capsid protein VP1 to GM1 is sufficient to trigger a complex signaling network within the host cell, which the virus hijacks to promote its own infection process. nih.gov
Table 2: Research Findings on Simian Virus 40 and GM1 Interactions | Finding | Key Method(s) | Significance | Reference(s) | | :--- | :--- | :--- | | GM1 is the functional host cell receptor for SV40, mediating viral entry and infection. | Ganglioside reconstitution in deficient cells, Infection assays | Established GM1 as the critical gateway for SV40 infection. | mdpi.comembopress.org | | The carbohydrate portion of GM1 binds in a shallow groove on the surface of the SV40 capsid protein, VP1. | X-ray Crystallography | Provided the high-resolution structural basis for SV40-GM1 recognition. | nih.govpnas.org | | Individual SV40-GM1 binding sites have a low, millimolar affinity. | Isothermal Titration Calorimetry | Highlights the importance of multivalency for achieving strong viral attachment to the cell surface. | nih.govpnas.org | | SV40 binding to GM1 initiates entry via caveolae-dependent endocytosis and transport to the endoplasmic reticulum. | Cellular imaging, Drug inhibition studies | Outlined the intracellular trafficking route of the virus following receptor engagement. | mdpi.comasm.org | | SV40 shows higher affinity for N-glycolyl GM1 [GM1(Gc)] than for N-acetyl GM1 [GM1(Ac)]. | Carbohydrate Microarray Analysis | Revealed specificity for different GM1 variants, with implications for host range and tropism. | asm.orgresearchgate.net | | The major capsid protein VP1 alone, by binding to GM1, can trigger the early signaling network required for infection. | Use of recombinant empty capsids, Western blotting | Demonstrated that initial capsid-receptor binding, not the viral genome, initiates host cell signaling pathways. | nih.gov |
Biosynthesis, Metabolism, and Homeostasis of Monosialoganglioside Gm1
Cellular Pathways of Ganglioside Biosynthesis
The creation of GM1 is a stepwise process that occurs within the endomembrane system, primarily in the Golgi apparatus. nih.govresearchgate.net It involves the sequential action of several membrane-bound glycosyltransferases, which add sugar residues to a lipid base. nih.govnih.gov
The pathway begins with the synthesis of ceramide in the endoplasmic reticulum. nih.gov From there, the key steps proceed as follows:
Formation of Glucosylceramide (GlcCer): Ceramide is transported to the Golgi, where glucosylceramide synthase adds a glucose molecule. researchgate.net
Formation of Lactosylceramide (LacCer): Lactosylceramide synthase then adds a galactose molecule to GlcCer. researchgate.net
Formation of GM3: The addition of a sialic acid molecule to LacCer by GM3 synthase creates the ganglioside GM3, which is a crucial precursor for more complex gangliosides. researchgate.netmdpi.com
Formation of GM2: GM2/GD2 synthase adds an N-acetylgalactosamine (GalNAc) residue to GM3, forming GM2. mdpi.comresearchgate.net
Formation of GM1: Finally, GM1a/GD1b synthase adds a terminal galactose residue to GM2, completing the synthesis of GM1. nih.govmdpi.com
Newly synthesized GM1 is then transported via vesicles to the plasma membrane, where it integrates into the outer leaflet and participates in cellular signaling and recognition. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of GM1 Ganglioside
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Ceramide | Glucosylceramide synthase | Glucosylceramide (GlcCer) |
| 2 | Glucosylceramide | Lactosylceramide synthase | Lactosylceramide (LacCer) |
| 3 | Lactosylceramide | GM3 synthase (a sialyltransferase) | GM3 |
| 4 | GM3 | GM2/GD2 synthase (an N-acetylgalactosaminyltransferase) | GM2 |
| 5 | GM2 | GM1a/GD1b synthase (a galactosyltransferase) | GM1 |
Lysosomal Degradation Pathways of Gangliosides
The breakdown, or catabolism, of gangliosides is a critical process for cellular maintenance, occurring within the lysosomes. nih.gov This degradation pathway essentially reverses the biosynthetic steps, requiring a series of lysosomal hydrolases that sequentially remove sugar residues. nih.gov For the water-soluble hydrolases to access the lipid-bound gangliosides within the lysosomal membranes, they require the assistance of sphingolipid activator proteins (SAPs). jneurosci.org
A crucial step in the degradation of GM1 is the removal of its terminal galactose residue. This reaction is catalyzed by the lysosomal enzyme acid β-galactosidase (GLB1). nih.govfrontiersin.org The deficiency or absence of this enzyme prevents the efficient breakdown of GM1. nih.gov The hydrolysis of membrane-bound GM1 by β-galactosidase is facilitated by a sphingolipid activator protein, specifically the GM2 activator protein (GM2AP) or Saposin B. jneurosci.org These activators bind to the lysosomal membrane, lift the GM1 molecule, and present it to the β-galactosidase enzyme for cleavage. jneurosci.orgmdpi.com
Genetic mutations that impair the function of lysosomal enzymes or their cofactors lead to the accumulation of undegraded substrates, causing a class of inherited metabolic disorders known as lysosomal storage diseases. nih.govglycoforum.gr.jp
GM1 Gangliosidosis: This severe, autosomal recessive neurodegenerative disorder is caused by mutations in the GLB1 gene. nih.govnih.gov This gene provides the instructions for producing the β-galactosidase enzyme. medlineplus.gov Mutations lead to a significant reduction or complete loss of β-galactosidase activity. frontiersin.orgnih.gov Consequently, GM1 ganglioside and its asialo-derivative, GA1, accumulate to toxic levels within the lysosomes of cells, particularly neurons in the central nervous system. nih.govnih.govmhmedical.com This buildup causes lysosomal swelling and widespread cellular dysfunction, resulting in the progressive and severe neurological symptoms characteristic of the disease. nih.govfrontiersin.org The clinical severity of GM1 gangliosidosis often correlates with the amount of residual enzyme activity; infantile forms typically have little to no activity, while later-onset forms may have some remaining function. nih.govfrontiersin.org
GM2 Gangliosidoses: It is relevant to mention the related GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, which result from defects in the β-hexosaminidase enzymes responsible for degrading GM2 ganglioside. glycoforum.gr.jpresearchgate.net These disorders also lead to neurodegeneration due to the lysosomal accumulation of GM2. mdpi.com
Role of Beta-Galactosidase in Monosialoganglioside GM1 Catabolism
Age-Related Changes in this compound Content and Implications for Cellular Function
The composition of gangliosides in the brain changes significantly throughout life. During fetal development, simpler gangliosides and polysialogangliosides are more abundant. nih.govmdpi.com As the brain matures, there is a marked increase in the concentration and complexity of gangliosides, with GM1 and GD1a becoming major components in the adult brain. nih.govmdpi.com
With advancing age, the ganglioside profile of the human brain undergoes further changes. Multiple studies have documented an age-related decline in the total amount of brain gangliosides. mdpi.comfrontiersin.org Specifically, a decrease in "a-series" gangliosides, including GM1 and its metabolic precursor GD1a, has been consistently reported in the aging human brain. mdpi.commdpi.comfrontiersin.org This reduction is not uniform across all brain regions. For example, the frontal cortex may show a decline in GM1 with age, while other areas might be less affected. mdpi.com In contrast to humans, some studies in aged mice have reported that GM1 levels may increase or remain unchanged, although levels of its precursor GD1a still decrease. frontiersin.orgbiorxiv.org
The decline in GM1 content in the aging human brain has significant implications for cellular function:
Impaired Signal Transduction: As a key modulator of membrane proteins and receptors within lipid rafts, reduced GM1 levels can disrupt vital cell signaling pathways. frontiersin.org
Reduced Neuroprotection: GM1 has demonstrated neuroprotective properties against various forms of cellular stress. mdpi.complos.org Lower concentrations may increase the vulnerability of neurons to age-related damage and neurodegeneration. mdpi.com
Synaptic Dysfunction: GM1 is important for synaptic integrity and plasticity; therefore, its age-related decline could contribute to the cognitive and motor impairments seen in aging. nih.gov
This age-dependent decrease in crucial gangliosides like GM1 is thought to contribute to the increased risk of neurodegenerative diseases such as Parkinson's disease. mdpi.complos.orgnih.gov
Table 2: Summary of Age-Related Changes in Human Brain Gangliosides
| Ganglioside | Change with Advancing Age | Reference |
|---|---|---|
| Total Gangliosides | Decrease | frontiersin.org |
| GM1 | Decrease | mdpi.commdpi.comfrontiersin.org |
| GD1a | Decrease | mdpi.commdpi.comfrontiersin.org |
| GD1b | Increase or less change | mdpi.commdpi.com |
| GM3 | Increase | mdpi.comfrontiersin.org |
Compound Names Mentioned in this Article
N-acetyl-D-galactosaminyltransferase (GalNAc-T)
N-acetylgalactosamine (GalNAc)
N-acetylneuraminic acid
Asialo-GM1 (GA1)
Beta-galactosidase (GLB1)
Beta-hexosaminidase
Ceramide
Galactose
Glucosylceramide (GlcCer)
Lactosylceramide (LacCer)
this compound
Monosialoganglioside GM2
Monosialoganglioside GM3
Saposin B
Research Methodologies and Model Systems in Monosialoganglioside Gm1 Studies
In Vitro Cellular Models
Primary Neuronal and Glial Cell Cultures
Primary neuronal and glial cell cultures are fundamental tools for dissecting the specific roles of GM1 in the central nervous system at a cellular level. Studies using these models have revealed the diverse distribution and function of GM1 in different neural cell types. For instance, GM1 is found on the majority of neurons (approximately 80%), all oligodendrocytes, and most astrocytes (around 80%). nih.gov This differential expression suggests cell-specific roles for the ganglioside.
In cultured hippocampal neurons, the levels of complex gangliosides, including GM1, were observed to increase significantly during the process of axonogenesis. nih.gov Research on astrocyte-neuron co-cultures has demonstrated that GM1 can stimulate glycolysis in astrocytes, leading to increased glucose uptake and lactate (B86563) release. frontiersin.org This lactate can then be utilized by neurons, as evidenced by the increased neuronal mitochondrial activity in the presence of astrocytes and GM1. frontiersin.org Furthermore, GM1 treatment in these co-cultures confers neuroprotection against glutamate-induced excitotoxicity. frontiersin.org
| Cell Type | Key Finding | Significance |
|---|---|---|
| Hippocampal Neurons | Increased GM1 expression during axonogenesis. nih.gov | Suggests a role for GM1 in neuronal development and axon growth. |
| Astrocyte-Neuron Co-cultures | GM1 stimulates astrocyte glycolysis and lactate release, which is utilized by neurons. frontiersin.org | Highlights a mechanism for metabolic support and neuroprotection mediated by GM1. |
| Astrocyte-Neuron Co-cultures | GM1 provides neuroprotection against glutamate-induced excitotoxicity. frontiersin.org | Indicates a therapeutic potential for GM1 in conditions involving excitotoxicity. |
| Primary Neurons | Amyloid-β (1-40) forms amyloids on primary neurons, which is inhibited by the GM1-binding cholera toxin B subunit. kyoto-u.ac.jp | Implicates GM1 in the pathogenesis of Alzheimer's disease by mediating amyloid-β aggregation. |
Immortalized Neuronal Cell Lines (e.g., PC12, SH-SY5Y)
Immortalized neuronal cell lines such as PC12 and SH-SY5Y are widely used to study the molecular mechanisms of GM1 action due to their homogeneity and ease of manipulation. In PC12 cells, which are derived from a rat pheochromocytoma, GM1 has been shown to potentiate the effects of nerve growth factor (NGF), enhancing neurite outgrowth. nih.gov This effect is linked to the ability of GM1 to associate with the Trk A receptor, inducing its autophosphorylation. nih.gov
Studies using SH-SY5Y human neuroblastoma cells have shown that modulating GM1 levels in the cell membrane affects the cytotoxicity of amyloid oligomers. Increasing membrane GM1 content enhances the cell's vulnerability to these toxic protein species. biologists.com Conversely, treatment with neuraminidase, an enzyme that cleaves sialic acid residues from gangliosides like GM1, can protect cells from the toxic effects of amyloid peptides. mdpi.com Furthermore, in both PC12 and SH-SY5Y cells, GM1 has been shown to induce autophagy, a cellular process for degrading and recycling cellular components, which can be protective against the accumulation of toxic proteins like α-synuclein and amyloid-β. researchgate.net
| Cell Line | Research Finding | Implication |
|---|---|---|
| PC12 | GM1 potentiates NGF-induced neurite outgrowth by activating the TrkA receptor. nih.gov | Demonstrates a role for GM1 in neurotrophic factor signaling and neuronal differentiation. |
| PC12 | The anti-GM1 antibody DG1 does not bind to GM1 in living PC12 cells, suggesting that the local glycolipid environment can mask GM1 epitopes. jci.org | Highlights the importance of the membrane context in antibody-ganglioside interactions, relevant to autoimmune neuropathies. |
| SH-SY5Y | Increased membrane GM1 content enhances cytotoxicity of amyloid oligomers. biologists.com | Suggests GM1 as a potential target for modulating amyloid toxicity in neurodegenerative diseases. |
| SH-SY5Y | Exogenous GM1 inhibits phosphorylation of the PDGF receptor, suppressing cell growth. mdpi.com | Indicates a role for GM1 in regulating cell proliferation through growth factor receptor modulation. |
| PC12 and SH-SY5Y | GM1 induces autophagy, which can protect against cytotoxicity induced by Aβ1-42 and α-synuclein accumulation. researchgate.net | Reveals a protective mechanism of GM1 through the enhancement of cellular clearance pathways. |
Induced Pluripotent Stem Cell (iPSC) Models for Disease Modeling
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling, particularly for genetic disorders like GM1 gangliosidosis. iPSCs can be generated from patient-derived cells, such as dermal fibroblasts, and then differentiated into disease-relevant cell types, like neurons and neural progenitor cells (NPCs). nih.govgoogle.com These GM1-NPCs recapitulate key features of the disease, including deficient β-galactosidase activity and the resulting accumulation of GM1 ganglioside. nih.govcornell.edu
A significant finding from these models is the link between GM1 accumulation and the activation of the inflammasome, a key component of the innate immune system. nih.govcornell.edu This suggests that neuroinflammation plays a critical role in the pathogenesis of GM1 gangliosidosis. Furthermore, these iPSC-derived models have been used to screen for potential therapeutic compounds. For instance, a screen of over 2,000 compounds identified amodiaquine (B18356) and thiethylperazine (B1681299) as molecules that could reduce GM1 accumulation and restore presynaptic deficits in patient-derived neurons. mdpi.com
| Model System | Key Finding | Significance in Disease Modeling |
|---|---|---|
| GM1 patient-derived iPSCs differentiated into Neural Progenitor Cells (NPCs) | Recapitulated biochemical and molecular phenotypes of GM1 gangliosidosis, including defective β-galactosidase activity and GM1 accumulation. nih.govcornell.edu | Provides a human-relevant in vitro model for studying disease mechanisms. |
| GM1-NPCs | Demonstrated significant activation of the inflammasome. nih.govcornell.edu | Identifies neuroinflammation as a key pathogenic pathway and a potential therapeutic target. |
| GM1 patient-derived neurons | Used for high-throughput screening of compounds to identify molecules that reduce GM1 accumulation. mdpi.com | Enables the discovery of new drug candidates for GM1 gangliosidosis. |
Monocyte Subpopulation Studies
Research into the interaction of GM1 with blood cells, including monocyte subpopulations, has revealed distinct patterns of GM1 distribution and uptake. Early immunocytochemical studies using cholera toxin, which binds specifically to GM1, showed that neutrophils were the most heavily labeled among hemic cells, while monocytes, lymphocytes, and platelets exhibited more limited labeling. nih.gov
However, upon treatment with neuraminidase, which can unmask GM1 by cleaving sialic acid from other gangliosides, the number of binding sites increased significantly on monocytes and platelets. nih.gov This suggests the presence of "masked" GM1 or precursor gangliosides that can be converted to GM1. Furthermore, studies on the incorporation of exogenous GM1 showed that different blood cell types take up the ganglioside to varying degrees, with platelets showing a particularly dramatic increase in surface labeling. nih.gov In the context of the immune response, gangliosides shed by tumor cells can cause a generalized suppression of immune cell populations. aai.org
| Cell Type | Research Finding | Implication |
|---|---|---|
| Monocytes | Exhibit limited baseline surface GM1, but a significant increase in GM1 binding sites after neuraminidase treatment. nih.gov | Suggests a dynamic regulation of GM1 availability on the monocyte surface. |
| Platelets | Show a dramatic (12- to 20-fold) increase in surface GM1 after exposure to exogenous GM1. nih.gov | Indicates a high capacity for GM1 incorporation, which could influence platelet function. |
| Neutrophils | Are the most heavily labeled hemic cells for GM1, and GM1 levels are related to the stage of neutrophil apoptosis. nih.govfrontiersin.org | Points to a role for GM1 in neutrophil function and aging. |
Vascular Smooth Muscle Cell (VSMC) Studies
The role of GM1 in the vascular system has been investigated using vascular smooth muscle cells (VSMCs). The dedifferentiation of VSMCs is a key event in the development of atherosclerosis. Studies have shown that during this process, there is an upregulation of certain gangliosides, including GM1. frontiersin.org
Exogenous addition of GM1 to rat aortic VSMCs has been found to induce the activation of the extracellular signal-regulated kinase (ERK) pathway and promote VSMC proliferation. mdpi.comfrontiersin.org Conversely, in other cell types like Swiss 3T3 cells, GM1 overexpression inhibits growth stimulated by platelet-derived growth factor (PDGF) by causing the dispersion of the PDGF receptor from lipid rafts. mdpi.com This highlights that the effect of GM1 on cell proliferation can be cell-type and context-dependent. In dedifferentiated human aortic smooth muscle cells where a- and b-series ganglioside synthesis was reduced, the addition of exogenous GM1 restored proliferation and migration. frontiersin.org
| Cell Model | Key Finding | Relevance to Vascular Biology |
|---|---|---|
| Rat Aortic VSMCs | Exogenous GM1 promotes VSMC proliferation through activation of the ERK pathway. mdpi.comfrontiersin.org | Suggests a role for GM1 in the pathological proliferation of VSMCs in atherosclerosis. |
| Human Aortic Smooth Muscle Cells (HASMCs) | Addition of exogenous GM1 restores proliferation and migration in dedifferentiated HASMCs with reduced ganglioside synthesis. frontiersin.org | Indicates that GM1 contributes to the proliferative and migratory phenotype of dedifferentiated VSMCs. |
In Vivo Animal Models
A variety of animal models have been instrumental in understanding the neuroprotective and neurorestorative effects of GM1, as well as its role in disease pathogenesis. Rat and mouse models of neurotoxicity and neurodegenerative diseases are most common. For instance, in a rat model of retinal ischemia, post-ischemic intravitreal injection of GM1 was shown to significantly reduce retinal damage, decreasing the loss of retinal thickness and protecting against ganglion cell death. ahajournals.org
In mouse models of Parkinson's disease, such as those induced by the neurotoxin MPTP, administration of GM1 has been shown to improve behavioral deficits, increase dopamine (B1211576) levels in the striatum, and reduce the loss of dopaminergic neurons. frontiersin.orgresearchgate.net Similarly, in a mouse model of Huntington's disease, GM1 administration restored ganglioside levels and promoted normal cell survival. frontiersin.org Animal models have also been crucial in studying GM1 gangliosidosis, with mouse models showing that GM1 can reduce ganglioside accumulation in the brain. mdpi.com Zebrafish have been used to demonstrate that GM1 micelles can cross the blood-brain barrier. dovepress.com
| Animal Model | Disease/Condition Modeled | Key Finding with GM1 Administration | Significance |
|---|---|---|---|
| Rat | Retinal Ischemia | Reduces retinal damage and ganglion cell loss. ahajournals.org | Demonstrates neuroprotective effects of GM1 in ischemic injury. |
| Mouse (MPTP-induced) | Parkinson's Disease | Improves behavioral deficits and protects dopaminergic neurons. frontiersin.orgresearchgate.net | Supports the therapeutic potential of GM1 in Parkinson's disease. |
| Mouse (A53T α-synuclein) | Parkinson's Disease | Restored expression of the mitochondrial protein VDAC1. nih.gov | Suggests a mechanism of action through modulation of mitochondrial function. |
| Mouse | Huntington's Disease | Restored ganglioside levels and normal cell survival. frontiersin.org | Indicates a potential disease-modifying role for GM1 in Huntington's disease. |
| Rat | Ex vivo brain catalase activity | Systemic administration of GM1 increased catalase activity in the cerebral cortex. researchgate.net | Suggests an antioxidant mechanism for GM1's neuroprotective effects. |
| Zebrafish | Blood-Brain Barrier Penetration | Drug-loaded GM1 micelles crossed the blood-brain barrier and entered the brain. dovepress.com | Highlights the potential of GM1 as a vehicle for drug delivery to the central nervous system. |
Rodent Models of Neurological Conditions
Rodent models are fundamental for studying the neuroprotective and neurorestorative properties of GM1 in a variety of neurological disorders. These models allow for controlled investigations into disease mechanisms and the therapeutic potential of GM1.
Ischemic Stroke: In rat models of middle cerebral artery occlusion and reperfusion (MCAO/R), GM1 administration has been shown to significantly reduce neurological dysfunction, inhibit inflammatory responses, and decrease cell apoptosis in the ischemic parietal cortex. bohrium.com Studies have demonstrated that GM1 can attenuate brain damage enhanced by conditions like diabetes following transient forebrain ischemia. mdpi.com
Parkinson's Disease: Mouse models of Parkinson's disease, often induced by neurotoxins, have shown that GM1 treatment can be beneficial. researchgate.netresearchgate.net
Huntington's Disease: In the R6/2 transgenic mouse model of Huntington's disease, GM1 treatment has been found to slow neurodegeneration, improve motor functions, and ameliorate psychiatric-like and cognitive dysfunctions. embopress.org
Spinal Cord Injury: Studies using rat models of spinal cord contusion injury have shown that intrathecal application of GM1 can lead to better functional scores and recovery of locomotor function. elsevier.es Research indicates that GM1 can inhibit the evolution of the apoptotic phase after injury. elsevier.es
Status Convulsion: In juvenile rat models, GM1 has been shown to significantly improve long-term learning-memory function and reduce brain injury following status convulsion. researchgate.net
| Neurological Condition | Rodent Model | Key Findings with GM1 Administration |
| Ischemic Stroke | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model | Attenuated neurological dysfunction, inhibited inflammation and apoptosis. bohrium.com |
| Huntington's Disease | R6/2 Transgenic Mouse Model | Slowed neurodegeneration, improved motor function, and ameliorated cognitive deficits. embopress.org |
| Spinal Cord Injury | Spinal Cord Contusion Rat Model | Improved functional scores and locomotor recovery. elsevier.es |
| Status Convulsion | Lithium-Pilocarpine Induced Juvenile Rat Model | Improved long-term learning and memory, attenuated brain injury. researchgate.net |
Large Animal Models of Brain Injury (e.g., Fetal Sheep)
Large animal models, such as fetal sheep and canines, provide valuable translational insights due to their more complex brain structures, which are more analogous to the human brain.
Hypoxic-Ischemic Brain Injury: In near-term fetal sheep subjected to cerebral ischemia, pretreatment with GM1 has been shown to protect the fetal brain against hypoxic-ischemic injury. nih.gov This protection includes reduced neuronal damage, particularly in the cortex and hippocampus, and improved recovery from edema. nih.govnih.gov GM1 treatment initiated after a transient hypoxic-ischemic episode has also been found to stabilize membrane function and significantly improve neuronal outcomes following subsequent insults. nih.gov
Hypothermic Circulatory Arrest: A canine model of hypothermic circulatory arrest demonstrated that pretreatment with GM1 significantly reduced neurologic injury and preserved neuronal glutamate (B1630785) receptor expression. nih.gov
Biophysical and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. High-resolution ¹H-NMR and ¹³C-NMR have been used to analyze the oligosaccharide chain of GM1. nih.govcapes.gov.br These studies provide detailed information about the conformation of the sugar rings and the linkages between them. nih.gov NMR has been instrumental in characterizing the interactions between GM1 and other molecules, such as the amyloid-β peptide, revealing how GM1 can influence its conformational transition from a random coil to an α-helix-rich structure. mdpi.comjst.go.jp Solid-state NMR has further revealed that GM1 can induce a specific nonfibrillar, double-layered antiparallel β-structure in Aβ assemblages on lipid membranes. acs.org
Molecular Dynamics Simulations (Atomistic and Coarse-Grained)
Molecular dynamics (MD) simulations offer computational insights into the behavior of GM1 within the complex environment of a cell membrane.
Atomistic Simulations: These high-resolution simulations model every atom, providing detailed views of GM1's interactions. nih.govresearchgate.net Atomistic simulations have shown that the aggregation of gangliosides is a balance between hydrogen bond interactions and steric hindrance of the headgroups. nih.govnih.govacs.org They have also been used to investigate the specific binding sites of GM1 with proteins like aquaporin. nih.govnih.gov
Coarse-Grained (CG) Simulations: By grouping atoms into larger beads, CG simulations can model larger systems over longer timescales. mpg.de The Martini force field is a widely used model for such simulations. nih.govzenodo.org These simulations have been crucial for studying the formation of GM1-rich domains and have shown that at the CG level, the distinct clustering behaviors of different gangliosides seen in atomistic simulations are not always observed, indicating different driving forces in the models. nih.govnih.gov Recently, optimized Martini 3 parameters for GM1 have been developed to better replicate its behavior in lipid bilayers, overcoming previous issues of over-aggregation. zenodo.org
Atomic Force Microscopy (AFM) for Membrane Surface Morphology
Atomic Force Microscopy (AFM) provides nanoscale imaging of membrane surfaces, allowing for the direct visualization of GM1's influence on membrane structure. AFM studies on model lipid bilayers have shown that GM1 can induce the formation of nano-sized domains. unimi.itnih.gov In some systems, these domains are preferentially located in more ordered lipid phases. nih.gov The height of these GM1-rich domains has been measured to be in the range of 0.5 to 1.5 nm. unimi.it However, other studies using giant unilamellar vesicles (GUVs) have observed micron-sized, gel-like domains at GM1 concentrations of 5 mol% and above, a discrepancy that may arise from differences in the model systems used. mpg.de
Neutron Scattering Techniques (SANS, NR) for Structural Changes
Neutron scattering techniques are highly effective for studying the structure of membranes due to their sensitivity to isotopes.
Small-Angle Neutron Scattering (SANS): SANS is used to determine the size, shape, and internal structure of vesicles in solution. Combined with small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS), SANS has been used to determine the asymmetric structure of GM1-containing vesicles, revealing that GM1 molecules preferentially localize to the outer surface. nih.gov SANS has also been employed to study the interaction of proteins, like alpha-synuclein (B15492655), with GM1-containing membranes, showing that GM1 enhances the binding of the protein. unimi.it
Neutron Reflectometry (NR): NR provides high-resolution structural information perpendicular to a surface, making it ideal for studying supported lipid bilayers. researchgate.net It has been used to investigate the interaction of alpha-synuclein with GM1-containing membranes, confirming that the interaction is limited to the outer leaflet of the bilayer and does not compromise membrane stability. unimi.it
X-ray Scattering Techniques for Membrane Structure
X-ray scattering techniques are powerful, non-invasive methods used to determine the molecular structure of biological materials, including cell membranes and model systems incorporating Monosialoganglioside GM1 (GM1). These techniques provide detailed information about the electron density distribution within the membrane, allowing researchers to resolve features such as bilayer thickness, lipid packing, and the orientation of membrane components with sub-nanometer resolution. uni-muenchen.de
Synchrotron-based X-ray reflectivity is a particularly sensitive technique for studying the structure of single supported lipid bilayers (SLBs). uni-muenchen.denih.gov By measuring the reflection of a highly brilliant X-ray beam off the surface of the SLB, researchers can construct an electron density profile along the axis perpendicular to the membrane. uni-muenchen.denih.gov This profile reveals the distinct regions of the bilayer, including the headgroups and the acyl chains of the lipid molecules. nih.gov
Studies using X-ray reflectivity have shown that the incorporation of GM1 into a lipid bilayer has a significant impact on the membrane's structure. When GM1 is asymmetrically inserted into the outer leaflet of an SLB, it induces a condensing effect, leading to an increase in the thickness of that leaflet by 4–9 Å. nih.govresearchgate.net This thickening is attributed to the large, bulky headgroup of the GM1 molecule. acs.org In complex lipid mixtures containing cholesterol and sphingomyelin (B164518), the presence of GM1 can lead to an even more pronounced increase in electron density in the distal (outer) leaflet, indicating a more ordered and tightly packed lipid environment. nih.gov
Key Research Findings from X-ray Scattering Studies:
Asymmetric Membrane Thickening: The insertion of GM1 into one leaflet of a supported lipid bilayer causes a measurable increase in the thickness of that leaflet. nih.govresearchgate.net
Increased Acyl Chain Order: GM1 promotes a more condensed and ordered packing of lipid acyl chains in its vicinity. uni-muenchen.denih.gov
Modulation of Membrane Properties: The presence of GM1 can alter the physical properties of the membrane, influencing interactions with other molecules like cholesterol and proteins. acs.orgacs.org
Langmuir Monolayer Isotherm Analysis
Langmuir monolayer isotherm analysis is a fundamental technique for studying the behavior of amphiphilic molecules, like GM1, at an air-water interface. This method provides valuable insights into the interactions between lipids, the effects of molecules on membrane packing, and the phase behavior of lipid mixtures. acs.orgnih.gov A Langmuir trough is used to compress a monolayer of lipids spread on an aqueous subphase, while the surface pressure (the reduction in the surface tension of the water) is measured as a function of the area per molecule. nih.govroyalsocietypublishing.org
The resulting surface pressure-area (π-A) isotherm reveals different phases of the monolayer, such as the gaseous, liquid-expanded (LE), liquid-condensed (LC), and solid phases. acs.org The shape of the isotherm and the area per molecule at a given surface pressure provide information about the packing and compressibility of the lipids. researchgate.net By analyzing mixed monolayers of GM1 with other lipids like phospholipids (B1166683) and cholesterol, researchers can deduce the nature of their interactions. acs.orgnih.gov
Deviations from ideal mixing behavior, quantified by parameters like the excess mean molecular area (ΔAex) and the excess Gibbs free energy of mixing (ΔGex), indicate whether the interactions between the different lipid species are attractive or repulsive. researchgate.netnih.gov For example, negative deviations from ideal mixing suggest attractive interactions and condensation of the monolayer, while positive deviations indicate repulsive interactions or phase separation. nih.gov
Key Research Findings from Langmuir Monolayer Isotherm Analysis:
GM1-Induced Condensation: Studies have shown that GM1 can have a condensing effect on phospholipid monolayers, leading to a decrease in the mean molecular area. acs.orgacs.org This effect is particularly evident in the presence of cholesterol. acs.org
Interactions with Other Molecules: Langmuir isotherm analysis has been used to investigate the interactions of GM1 with various molecules, including cholesterol, other lipids, and drugs. royalsocietypublishing.orgresearchgate.netnih.gov For instance, attractive interactions between GM1 and the sterol diosgenin (B1670711) have been observed at certain molar ratios. nih.gov
Phase Behavior of GM1-Containing Monolayers: The addition of GM1 to a lipid monolayer can alter its phase transition behavior. For example, in a 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and cholesterol monolayer, GM1 can cause fluidization at low surface pressures but promote a more ordered state at higher pressures corresponding to the liquid-condensed phase. acs.org
Spectroscopic and Fluorescent Probes (e.g., Cholera Toxin B)
Spectroscopic and fluorescent probes are indispensable tools for investigating the distribution, dynamics, and interactions of GM1 within model membranes. These probes allow for the visualization and quantification of GM1-related processes that are not easily accessible by other methods.
One of the most widely used and specific probes for GM1 is the B-subunit of the cholera toxin (CTxB). mdpi.com CTxB is a pentameric protein that binds with high affinity and specificity to the oligosaccharide headgroup of GM1. mdpi.com This interaction is fundamental to the mechanism of cholera infection but has also been harnessed as a powerful research tool. mdpi.com By labeling CTxB with a fluorescent dye (e.g., Alexa Fluor or fluorescein (B123965) isothiocyanate), researchers can directly visualize the location of GM1 in model membranes. pnas.orgnih.gov
Fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy, are used to observe the binding of fluorescently labeled CTxB to GM1 in various model systems. pnas.orgpnas.org These studies have provided direct evidence for the clustering of GM1 in specific membrane domains, often referred to as lipid rafts. nih.gov The binding of the multivalent CTxB to multiple GM1 molecules can induce changes in membrane curvature, leading to the formation of buds and tubules, which can be observed by advanced microscopy techniques like polarized localization microscopy. mdpi.compnas.org
Fluorescence recovery after photobleaching (FRAP) is another technique that utilizes fluorescent probes to measure the lateral diffusion of lipids and proteins within a membrane. stanfordhealthcare.org By incorporating a fluorescently labeled lipid probe into a GM1-containing membrane, researchers can bleach a small area with a laser and monitor the recovery of fluorescence as unbleached probes diffuse into the area. This allows for the calculation of the diffusion coefficient, providing insights into membrane fluidity. Studies using FRAP have shown that the presence of GM1 can reduce the lateral mobility of surrounding lipids, indicating a more ordered and less fluid membrane environment. stanfordhealthcare.org
Key Research Findings from Spectroscopic and Fluorescent Probe Studies:
GM1 Clustering and Domain Formation: The use of fluorescently labeled CTxB has been instrumental in demonstrating that GM1 is not uniformly distributed in membranes but rather forms clusters, often in liquid-ordered domains. nih.govfrontiersin.org
CTxB-Induced Membrane Curvature: The binding of pentameric CTxB to multiple GM1 molecules can induce negative membrane curvature, a process believed to be important for the toxin's cellular uptake. mdpi.compnas.org
Reduced Membrane Fluidity: FRAP experiments have revealed that the incorporation of GM1 into a lipid bilayer decreases the lateral diffusion coefficient of lipids, consistent with a more ordered membrane state. stanfordhealthcare.org
Stoichiometry of Binding: The degree of membrane curvature induced by CTxB is directly related to the stoichiometry of its binding to GM1 molecules. mdpi.com
Membrane Model Systems
To investigate the complex behavior of this compound in a controlled manner, researchers utilize various artificial membrane model systems. These models mimic different aspects of the cell membrane, allowing for the systematic study of GM1's structural and functional roles.
Supported Lipid Bilayers (SLBs)
Supported lipid bilayers are planar membranes formed on a solid substrate, such as silica (B1680970) or mica. uni-muenchen.denih.gov This system is particularly well-suited for surface-sensitive techniques like atomic force microscopy (AFM), X-ray reflectivity, and quartz crystal microbalance with dissipation (QCM-D). nih.govstanfordhealthcare.orgnih.gov SLBs provide a stable and well-defined platform to study the structural effects of GM1 on the membrane and its interactions with binding partners like the cholera toxin B-subunit (CTxB). nih.govpnas.org
Key Research Findings with SLBs:
Asymmetric Incorporation: GM1 can be spontaneously incorporated into the outer leaflet of a pre-formed SLB from a micellar solution, creating an asymmetric membrane that mimics the orientation of GM1 in the plasma membrane. nih.govresearchgate.net
Structural Changes: X-ray reflectivity studies on SLBs have demonstrated that GM1 incorporation leads to a thickening and increased electron density of the leaflet it resides in, indicating a more ordered lipid packing. uni-muenchen.denih.gov
Domain Formation: Fluorescence microscopy of SLBs has shown that GM1 can segregate into distinct domains, particularly in multicomponent lipid mixtures containing cholesterol and sphingomyelin. uni-muenchen.deasiaresearchnews.com
Protein Binding and Membrane Curvature: SLBs have been instrumental in visualizing the binding of CTxB to GM1 and the subsequent induction of membrane curvature, leading to the formation of buds and tubules. pnas.org
Cell-Sized Liposomes
Cell-sized liposomes, also known as giant unilamellar vesicles (GUVs), are spherical lipid bilayers with diameters in the micrometer range, comparable to the size of living cells. nih.govmdpi.com Their size allows for direct observation of morphological changes and domain formation using light microscopy techniques. nih.govmdpi.com GUVs are excellent models for studying processes that involve large-scale membrane deformations, such as budding, tubulation, and fusion. pnas.orgnih.gov
Key Research Findings with Cell-Sized Liposomes:
Morphological Transformations: The incorporation of GM1 into GUVs can induce significant changes in their morphology, including the formation of internal tubules and other invaginations, particularly when an osmotic stress is applied. pnas.orgnih.gov This is attributed to the spontaneous curvature generated by the asymmetric distribution of GM1. pnas.org
Phase Separation: In GUVs composed of lipid mixtures that exhibit phase separation, GM1 has been observed to partition into specific domains, often the liquid-ordered (Lo) phase, which is considered a model for lipid rafts. mdpi.comnih.gov
Protein Interactions: The interaction of proteins like CTxB with GM1-containing GUVs can be directly visualized, showing the clustering of GM1 and the dynamic remodeling of the vesicle membrane. nih.gov
Small Unilamellar Vesicles (SUVs)
Small unilamellar vesicles are much smaller than GUVs, typically with diameters in the range of 20-100 nanometers. nih.govnih.gov They are often prepared by sonication or extrusion and have a high degree of curvature. nih.govunimi.it SUVs are widely used in studies involving bulk measurements, such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR), due to their ability to form stable and homogenous dispersions. scientificlabs.co.uknih.gov
Key Research Findings with SUVs:
Spontaneous Transfer: Studies have shown that GM1 can spontaneously transfer from micelles or other vesicles into the bilayer of SUVs. nih.govnih.gov The rate of this transfer is influenced by the curvature of the vesicle, with faster incorporation into more highly curved SUVs. nih.gov
Protein-Lipid Interactions: SUVs are a common model system for studying the binding of proteins to GM1-containing membranes. For example, the interaction of α-synuclein with GM1-containing SUVs has been shown to induce a conformational change in the protein and inhibit its fibrillation. nih.gov
Membrane Fluidity and Packing: The high curvature of SUVs affects the packing of lipids in the bilayer. The preferential incorporation of GM1 into SUVs of smaller size suggests that the conical shape of the GM1 molecule is better accommodated in highly curved membranes. nih.gov
Interactive Data Tables
Table 1: Impact of GM1 on Supported Lipid Bilayer (SLB) Properties
| Parameter | Observation | Technique(s) | Reference(s) |
| Leaflet Thickness | Increase of 4-9 Å in the GM1-containing leaflet | X-ray Reflectivity | nih.govresearchgate.net |
| Acyl Chain Packing | Increased condensation and electron density | X-ray Reflectivity | uni-muenchen.denih.gov |
| Lipid Diffusion | ~50% reduction in diffusion coefficient | Fluorescence Recovery After Photobleaching (FRAP) | researchgate.net |
| Membrane Curvature | Induction of buds and tubules upon CTxB binding | Polarized Localization Microscopy | pnas.org |
Table 2: Characteristics of GM1 in Different Liposome Models
| Liposome Type | Typical Size | Key Application in GM1 Research | Observed Phenomena | Reference(s) |
| Cell-Sized Liposomes (GUVs) | >10 µm | Observing membrane morphology and phase separation | Tubule formation, domain segregation, protein-induced remodeling | pnas.orgnih.govmdpi.com |
| Small Unilamellar Vesicles (SUVs) | 20-100 nm | Studying protein binding and lipid transfer kinetics | Spontaneous GM1 transfer, protein conformational changes | nih.govnih.govnih.gov |
Genetic Manipulation Techniques for this compound Research
The advent of precise genetic manipulation tools has revolutionized the study of glycosphingolipids, including this compound. These technologies allow researchers to dissect the roles of specific genes in GM1 metabolism, transport, and function with unprecedented accuracy.
CRISPR/Cas9 Gene Editing for this compound Metabolism Studies
The CRISPR/Cas9 system has become an indispensable tool for investigating GM1 metabolism, primarily through the targeted modification of genes involved in its synthesis and degradation. This approach has been pivotal in creating cellular and organismal models of GM1 gangliosidosis and exploring potential therapeutic avenues.
GM1 gangliosidosis is a neurodegenerative lysosomal storage disorder caused by mutations in the GLB1 gene, which encodes the enzyme acid β-galactosidase. nih.govbiorxiv.org This enzyme is responsible for the catabolism of GM1. A deficiency in β-galactosidase leads to the toxic accumulation of GM1 in cells, particularly within the central nervous system. numberanalytics.comumassmed.edu
Researchers have utilized CRISPR/Cas9 to create in vitro models of this disease by knocking out the GLB1 gene in various cell lines. For instance, a model was developed by deleting a large fragment of the GLB1 gene in the SH-SY5Y human neuroblastoma cell line using a dual guide RNA approach. nih.gov The resulting knockout cells exhibited an absence of β-galactosidase activity and were used to study the downstream pathophysiological effects of GM1 accumulation. nih.gov Similarly, CRISPR/Cas9 has been employed to generate GLB1 knockout human induced pluripotent stem cells (iPSCs), which were then differentiated into cerebral organoids. umassmed.edu These organoids recapitulated key features of GM1 gangliosidosis, including the progressive accumulation of GM1, providing a robust human-based model system to investigate disease pathogenesis. umassmed.edu
Beyond creating disease models, CRISPR-based technologies are being explored for therapeutic gene correction. Studies have successfully used CRISPR/Cas-adenine base editing (ABE) to correct specific pathogenic point mutations in the GLB1 gene in fibroblasts derived from patients with GM1 gangliosidosis. nih.govbiorxiv.org This correction restored the production of active β-galactosidase, leading to the normalization of glycoconjugate storage and lysosomal pathology in the treated cells. nih.gov These findings underscore the potential of gene editing as a future treatment for this devastating disorder.
Furthermore, CRISPR/Cas9 has been used to target genes involved in the synthesis of GM1, such as B4GALNT1 (beta-1,4 N-acetylgalactosaminyltransferase 1). Knocking out this gene in murine embryonal carcinoma cells prevents the synthesis of complex gangliosides, including GM1, allowing researchers to investigate the specific roles of these molecules in cellular processes like toxin binding. plos.org
Table 1: Examples of CRISPR/Cas9 Applications in GM1 Metabolism Research
| Gene Target | Model System | CRISPR/Cas9 Approach | Key Finding Related to GM1 Metabolism | Reference |
|---|---|---|---|---|
| GLB1 | SH-SY5Y Human Neuroblastoma Cells | Knockout via dual guide RNA | Created a cellular model of GM1 gangliosidosis with no β-galactosidase activity, enabling study of the disease's pathophysiology. | nih.gov |
| GLB1 | Human Induced Pluripotent Stem Cells (iPSCs) / Cerebral Organoids | Knockout | Developed a human CNS model showing progressive GM1 accumulation, useful for studying pathogenesis and testing therapies. | umassmed.edu |
| GLB1 | Patient-Derived Dermal Fibroblasts | Adenine Base Editing (ABE) | Corrected a pathogenic mutation, restoring β-galactosidase activity and normalizing GM1 storage. | nih.gov |
| B4GALNT1 | Murine P19 Embryonal Carcinoma Cells | Knockout | Abolished GM1 synthesis, demonstrating the gene's critical role in the ganglioside biosynthetic pathway. | plos.org |
Advanced Imaging Techniques for Dynamic Cellular Processes (e.g., FRAP, Single-Particle Tracking)
Understanding the function of GM1 requires not only knowledge of its metabolic pathways but also insight into its dynamic behavior within the cell membrane. Advanced imaging techniques like Fluorescence Recovery After Photobleaching (FRAP) and Single-Particle Tracking (SPT) have been instrumental in visualizing and quantifying the mobility of GM1, revealing its complex interactions and organization within the plasma membrane. core.ac.uk
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful method used to measure the lateral mobility of fluorescently labeled molecules over an ensemble population in a specific region of a living cell. nih.gov In the context of GM1 research, the ganglioside is typically labeled by binding it to a fluorescently tagged cholera toxin B subunit (CTxB), which has a high affinity for GM1. nih.govresearchgate.netnih.govresearchgate.net The technique involves photobleaching the fluorophores in a defined region of interest (ROI) with a high-intensity laser and then monitoring the recovery of fluorescence in that region over time as unbleached GM1-CTxB complexes diffuse into it. nih.gov
The rate of recovery and the percentage of fluorescence that returns provide quantitative data on the diffusion coefficient and the mobile fraction of the GM1 population. FRAP studies have shown that GM1 mobility can be influenced by various factors. For example, increasing concentrations of GM1 in supported lipid bilayers can lead to a reduction in lipid diffusion coefficients, potentially due to the formation of GM1 clusters that act as obstacles. chemrxiv.org Other studies have used FRAP to show that interactions with proteins like galectin-3 can alter the mobility of GM1 at cell-cell junctions, suggesting that galectin lattices can regulate the dynamics of membrane domains. nih.gov
Table 2: Selected FRAP Studies on this compound Dynamics
| Model System | GM1 Label | Experimental Condition | Key Finding on GM1 Dynamics | Reference |
|---|---|---|---|---|
| Mammary Carcinoma Cells | FITC-coupled Cholera Toxin B | Galectin-3 presence at cell-cell junctions | The galectin lattice increases the mobility of GM1 in cell-cell contacts. | nih.gov |
| COS-7 Cells | Alexa546-tagged Cholera Toxin B | Baseline plasma membrane diffusion | Provided a quantitative method to measure the diffusion coefficient of GM1 on the plasma membrane. | nih.govresearchgate.net |
| Supported Lipid Bilayers (SLBs) | Texas Red-DHPE (lipid probe) in GM1-containing bilayers | Varying GM1 concentration (0% to 8%) | Increasing GM1 concentration significantly reduced the lipid diffusion coefficient. | chemrxiv.org |
Single-Particle Tracking (SPT)
While FRAP provides data on average molecular mobility, Single-Particle Tracking (SPT) offers a higher-resolution view by monitoring the trajectories of individual molecules in real-time. core.ac.uk This technique allows for the direct observation of complex diffusion behaviors that are averaged out in ensemble measurements. For SPT of GM1, individual gangliosides are labeled, often via CTxB conjugated to a bright, photostable probe like a quantum dot or a gold nanoparticle. hkust.edu.hkacs.org High-speed microscopy then tracks the movement of these individual particles with high spatial and temporal precision. acs.org
SPT studies have revealed that the diffusion of GM1 in live cell membranes is not simple Brownian motion. Instead, GM1 molecules exhibit dynamic heterogeneity, with some being mobile while others are nearly immobile. molbiolcell.org Trajectories often show that GM1 molecules are transiently confined within small domains (1-2 µm) before hopping to an adjacent domain. hkust.edu.hk This "hop diffusion" is thought to be influenced by the underlying cortical actin cytoskeleton, which forms a "picket-fence" that hinders free movement. molbiolcell.org SPT has also been used to show that amyloid aggregates can bind to GM1 on the surface of neuroblastoma cells, dramatically decreasing its lateral diffusion and confining it, which may interfere with its signaling functions. core.ac.uk Furthermore, high-speed SPT on model membranes has demonstrated that anomalous diffusion can arise from interleaflet interactions and molecular pinning to the substrate, highlighting the complex forces governing lipid mobility. acs.org
Table 3: Representative Single-Particle Tracking (SPT) Findings for GM1
| Model System | Tracking Label | Key Observation | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Live Xenopus Muscle Cell | Quantum Dot via Cholera Toxin B | Transient confinement in small domains and hop diffusion. | Dynamic heterogeneity caused by membrane corrals and the cortical actin network. | hkust.edu.hkmolbiolcell.org |
| Supported Lipid Bilayers (SLBs) | Gold Nanoparticle via Cholera Toxin B | Anomalous subdiffusion and transient immobilization on a sub-millisecond timescale. | Interleaflet lipid-lipid interactions and molecular pinning to the substrate. | acs.org |
| Live Neuroblastoma Cells | Quantum Dot via Cholera Toxin B | Switch from Brownian to confined motion upon interaction with amyloid aggregates. | Direct binding of amyloid species to GM1, trapping the ganglioside. | core.ac.uk |
| Giant Unilamellar Vesicles (GUVs) | Fluorescent Cholera Toxin B | Extremely slow diffusion of complexes with high GM1-to-CTxB ratios. | Structured cross-linking of multiple GM1 molecules by a single pentavalent CTxB. | pnas.org |
Future Directions in Monosialoganglioside Gm1 Academic Research
Elucidating Novel Molecular Interaction Partners
A primary avenue for future research lies in the comprehensive identification of GM1's molecular interaction partners. While classical interactions with entities like the cholera toxin and some neurotrophin receptors are well-documented, the full scope of its "interactome" is far from complete. nih.govresearchgate.net Future studies will likely focus on identifying new protein and lipid partners that modulate GM1's function in signal transduction, cell adhesion, and membrane organization. rsc.orgnih.gov
Advanced proteomic techniques, such as proximity-labeling approaches (e.g., BioID, APEX) combined with mass spectrometry, are poised to uncover transient or low-affinity interactions within the native cellular environment. A recent study using a clickable photoaffinity GM1 probe has already begun to identify proteins involved in EV biogenesis, including CD9, as part of the human GM1 interactome. biorxiv.org Investigating how GM1 interacts with specific receptors, such as the serotonin1A receptor, and how these interactions are influenced by other membrane components like cholesterol, will provide deeper insights into the molecular mechanisms governing neuronal function. researchgate.net There is also potential in exploring interactions with other membrane proteins like aquaporin (AQP1) and the synthetic peptide WALP23. acs.org The discovery of novel binding partners will be critical for understanding how GM1 exerts its diverse biological effects and for identifying new therapeutic targets.
Advanced Computational Modeling of Monosialoganglioside GM1 Membrane Dynamics
The behavior of GM1 within the complex environment of the cell membrane is critical to its function. Advanced computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate these dynamics at an atomistic and coarse-grained level. rsc.orgacs.org Future research will increasingly rely on these in silico approaches to simulate more complex and realistic membrane models.
Current simulations have already provided valuable insights into how GM1 concentration affects membrane properties, such as fluidity, thickness, and lipid ordering, by forming clusters through hydrogen bonding. rsc.org Researchers have also modeled the behavior of GM1 in hydrated DOPC bilayers, revealing equilibrium arrangements and a condensing effect on the surrounding membrane. acs.org
Future computational studies are expected to:
Incorporate greater complexity: Models will move beyond simple binary or ternary lipid mixtures to more accurately represent the heterogeneous nature of neuronal membranes, including a wider variety of lipids and embedded proteins. plos.org
Simulate longer timescales: Extended simulation times will allow for the observation of slower dynamic processes, such as the formation and dissolution of large GM1-enriched domains or "lipid rafts."
Investigate protein-GM1 interactions: Simulations will be crucial for understanding how GM1 modulates the conformation and function of membrane proteins, such as its role in the binding and aggregation of amyloid-β peptides, a process relevant to Alzheimer's disease. plos.org
Model toxin interactions: Further modeling of how toxins like the cholera toxin B subunit (CTxB) bind to multiple GM1 molecules can explain the induction of membrane curvature, a key step in toxin entry. pnas.org
These advanced simulations will provide an unprecedented view of GM1's dynamic organization and its influence on the biophysical properties of the cell membrane. rsc.orgrug.nl
Investigation of this compound Metabolic Modifications
While GM1, as a glycolipid, does not undergo post-translational modifications in the same manner as proteins, its biological activity is critically regulated by its metabolic pathway, including synthesis, degradation, and enzymatic modifications. Future research must delve deeper into the enzymes that govern GM1's lifecycle. A critical area of investigation is the role of glycosyltransferases and sialyltransferases, which are responsible for building the oligosaccharide chain of GM1. researchgate.net Understanding the regulation of these enzymes is key to understanding how GM1 levels are controlled in different cell types and developmental stages.
Conversely, the catabolism of GM1, primarily by the lysosomal enzyme β-galactosidase, is of immense clinical relevance. nih.gov Mutations in the GLB1 gene, which codes for this enzyme, lead to GM1 gangliosidosis, a devastating neurodegenerative lysosomal storage disorder. nih.govnih.gov Future research will focus on:
The precise mechanisms by which GM1 accumulation leads to neuronal death.
The molecular events and intracellular trafficking of mutant β-galactosidase proteins. nih.gov
The interplay between GM1 and other lipids, such as how GM1 influences the membrane interactions of hemin (B1673052) and protoporphyrin IX, which have implications for various diseases. acs.org
Furthermore, studies have shown that GM1 can influence the post-translational modification of other proteins, such as inducing the phosphorylation of mutant huntingtin protein at specific serine residues, which may reduce its toxicity in Huntington's disease. pnas.orgresearchgate.netnih.gov Exploring this reciprocal relationship, where GM1 influences protein modification, represents a significant future research direction.
Exploring this compound Roles in Emerging Neurological Mechanisms
The neuroprotective and neurorestorative functions of GM1 are well-established, but its role in more recently uncovered neurological mechanisms offers exciting new research avenues. nih.govresearchgate.netnih.gov Emerging areas of focus include neuroinflammation, autophagy, and extracellular vesicle (EV) secretion.
Neuroinflammation: Recent studies have revealed a potent anti-inflammatory role for GM1 on microglia, the resident immune cells of the brain. nih.gov GM1 and other gangliosides can decrease inflammatory responses, suggesting that modulating ganglioside levels in microglia could be a therapeutic strategy for neurodegenerative conditions where inflammation is a contributing factor. nih.gov Future work will aim to dissect the signaling pathways through which GM1 exerts these anti-inflammatory effects.
Autophagy: Autophagy, the cellular process for degrading and recycling damaged components, is crucial for neuronal health. Evidence suggests that GM1 can stimulate autophagy, leading to the enhanced clearance of toxic protein aggregates, such as α-synuclein in models of Parkinson's disease. frontiersin.org Investigating how GM1 modulates autophagic pathways could provide new therapeutic targets for a range of neurodegenerative proteinopathies.
Extracellular Vesicles (EVs): GM1 has been identified as a key modulator of EV secretion. biorxiv.org Research indicates that GM1 administration can stimulate the release of EVs and enhance the loading of cargo, such as mutant huntingtin protein, thereby potentially reducing intracellular toxicity. biorxiv.org Elucidating the mechanisms by which gangliosides influence EV biogenesis and cargo selection is a critical future direction with implications for intercellular communication in both healthy and diseased brains. biorxiv.org
Integration of Multi-Omics Data for Comprehensive this compound Pathway Analysis
To achieve a holistic understanding of GM1's role in biological systems, future research must move towards the integration of multiple "omics" datasets. frontiersin.org This systems biology approach combines genomics, transcriptomics, proteomics, and lipidomics/metabolomics to construct a comprehensive picture of the pathways influenced by GM1. nih.govnih.govagronomyjournals.com
For instance, in GM1 gangliosidosis research, single-nucleus transcriptomic analysis of mouse models is already providing insights into cell-type-specific gene expression changes and altered intercellular communication pathways. mdpi.com This has revealed, for example, that neurons are the most affected cell type in terms of decreased cell-to-cell communication. mdpi.com
Future multi-omics studies will aim to:
Develop advanced computational frameworks: New algorithms are needed to effectively integrate these large and diverse datasets to identify correlations and causal relationships between different molecular layers. frontiersin.orgnih.gov
Identify novel biomarkers: By correlating changes in the genome, transcriptome, proteome, and metabolome, researchers can identify robust biomarkers for the diagnosis and progression of diseases like GM1 gangliosidosis or for monitoring therapeutic responses. nih.gov
Uncover entire regulatory networks: The ultimate goal is to map the complex regulatory networks that GM1 is a part of, linking its presence and concentration to downstream effects on gene expression, protein function, and cellular phenotype. mdpi.com
This integrative approach will be pivotal in moving from a component-level understanding of GM1 to a systems-level appreciation of its function, paving the way for more effective and personalized therapeutic interventions. nih.gov
Q & A
Q. What standardized protocols are recommended for assessing GM1 purity, and how can TLC be optimized for this purpose?
Thin-layer chromatography (TLC) is the gold standard for GM1 purity assessment. To ensure reproducibility:
- Use silica gel plates with a chloroform/methanol/water solvent system (e.g., 60:35:8 v/v) .
- Visualize bands using resorcinol-HCl spray, which selectively detects sialic acid residues.
- Quantify band intensity via densitometry and validate against reference standards.
- Purity ≥95% (by TLC) is critical for minimizing batch-to-batch variability in neurochemical studies .
Q. How should GM1 be stored and reconstituted to maintain stability in experimental settings?
- Store lyophilized GM1 at -20°C in airtight containers to prevent hygroscopic degradation .
- Reconstitute in chloroform:methanol (9:1 v/v) at 10 mg/mL for lipid-based assays. For aqueous systems, use sonication or detergent-assisted solubilization (e.g., 0.1% Triton X-100) .
- Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications.
Q. What are the primary biochemical assays for evaluating GM1’s interaction with membrane proteins like NKR-P1 or Trk receptors?
- Surface plasmon resonance (SPR): Measure binding kinetics between GM1 and recombinant NKR-P1 extracellular domains .
- Calcium flux assays: Use fluorescent indicators (e.g., Fura-2) to quantify GM1-mediated Ca²⁺ homeostasis in neuronal cultures .
- Co-immunoprecipitation: Validate GM1-TrkA/B interactions in lipid raft fractions isolated via sucrose density gradient centrifugation .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfation, fucosylation) alter GM1’s neurogenic activity compared to native GM1?
- Sulfated gangliosides (e.g., GD4(1S)) exhibit stronger neuritogenic effects than GM1 due to enhanced Trk receptor activation. Use comparative LC-MS/MS and ERK1/2 phosphorylation assays to quantify pathway-specific responses .
- Fucosylated GM1 variants (e.g., Fucosyl-GM1) show distinct binding affinities for cholera toxin B subunits. Employ competitive ELISA or isothermal titration calorimetry (ITC) to map epitope specificity .
Q. What experimental designs mitigate confounding variables in GM1 neuroprotection studies?
- In vitro: Use primary neurons from GM1-deficient mice (e.g., B4galnt1 KO) to isolate GM1-specific effects from endogenous gangliosides .
- In vivo: Pair intrathecal GM1 administration with vehicle controls and sham-operated animals to control for surgical stress.
- Statistically power studies to detect ≥30% changes in neurite outgrowth (α=0.05, β=0.2) and report effect sizes alongside p-values .
Q. How can contradictory results in GM1’s role in Parkinson’s disease progression be resolved?
- Compare methodologies: Oral vs. intraventricular delivery routes yield differing bioavailability. Use radiolabeled [³H]-GM1 to track tissue distribution .
- Evaluate disease models: GM1 efficacy may vary between MPTP-induced vs. α-synuclein transgenic models. Meta-analyze datasets using PRISMA guidelines to identify model-specific trends .
Q. What advanced imaging techniques elucidate GM1’s spatial distribution in lipid rafts?
- STED microscopy: Resolve GM1 clusters (<50 nm) in neuronal membranes using fluorescently labeled cholera toxin B .
- MALDI-TOF imaging: Map GM1 localization in brain sections with high spatial resolution (20 μm/pixel) .
Methodological Guidance
Q. How should researchers address batch variability in commercial GM1 preparations?
- Request certificate of analysis (CoA) detailing TLC purity, endotoxin levels (<0.1 EU/mg), and fatty acid composition (C18:1 vs. C20:0 chains) .
- Validate biological activity via dose-response curves in a standard neurogenesis assay (e.g., PC12 cell differentiation) .
Q. What statistical approaches are optimal for analyzing GM1’s dose-dependent effects?
- Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀ values.
- Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals and normality tests (e.g., Shapiro-Wilk) .
- For small sample sizes, employ non-parametric tests (Mann-Whitney U) and bootstrapping .
Q. How can researchers enhance reproducibility when studying GM1 in lipid rafts?
- Standardize raft isolation protocols: Use 1% Triton X-100 at 4°C and validate raft markers (e.g., flotillin-1) via western blot .
- Deposit raw data (e.g., MS spectra, microscopy images) in public repositories like Zenodo or Figshare with detailed metadata .
Data Presentation & Reporting
Q. What are best practices for visualizing GM1-dependent signaling pathways?
- Use pathway diagrams (e.g., KEGG maps) to highlight GM1’s role in PI3K-Akt and MEK-ERK cascades. Annotate with phosphoprotein activation data .
- Avoid redundant data in tables; use line graphs for time-course experiments and heatmaps for omics datasets .
Q. How should conflicting results between GM1 and other gangliosides be discussed?
- Frame findings within structural biology: Compare GM1’s single sialic acid group to disialylated GD1a. Cite X-ray crystallography or molecular dynamics simulations .
- Acknowledge limitations (e.g., in vitro vs. in vivo relevance) and propose follow-up studies (e.g., conditional GM1 knockout models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
